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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of NAV 26

For Researchers, Scientists, and Drug Development Professionals Abstract NAV 26 is a potent and selective small-molecule blocker of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAV 26 is a potent and selective small-molecule blocker of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for the treatment of pain. Human genetics have compellingly demonstrated that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain, while gain-of-function mutations result in debilitating chronic pain syndromes. NAV 26, also referred to as compound 26 in seminal literature, has emerged from a class of 3-oxoisoindoline-1-carboxamides designed to target Nav1.7. This guide provides a comprehensive overview of the mechanism of action of NAV 26, detailing its molecular interactions, effects on neuronal excitability, and its role in the broader context of pain signaling pathways. The information presented herein is synthesized from key peer-reviewed studies to support ongoing research and development efforts in the field of analgesics.

Core Mechanism of Action: Selective Blockade of Nav1.7

The primary mechanism of action of NAV 26 is the selective inhibition of the voltage-gated sodium channel Nav1.7. Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype is preferentially expressed in peripheral nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.

Functionally, Nav1.7 acts as a "threshold channel." It amplifies small, sub-threshold depolarizations in nociceptor terminals, bringing the neuron to the threshold required to fire an action potential. By blocking this channel, NAV 26 effectively dampens the excitability of these sensory neurons, preventing the transmission of pain signals from the periphery to the central nervous system.

State-Dependent Blockade

NAV 26 exhibits a state-dependent blockade of Nav1.7, showing higher affinity for the channel in its inactivated state. This is a crucial characteristic for therapeutic sodium channel blockers. During periods of high-frequency firing, which are characteristic of pathological pain states, Nav1.7 channels spend more time in the inactivated state. The preferential binding of NAV 26 to the inactivated state leads to a more pronounced inhibition under conditions of hyperexcitability, while having a lesser effect on normal neuronal signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for NAV 26, derived from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of NAV 26

TargetAssay TypeIC50 (μM)Fold Selectivity vs. Nav1.7Reference
hNav1.7 Whole-cell patch clamp 0.37 - Macsari et al., 2012
hNav1.5Whole-cell patch clamp>30>81Macsari et al., 2012
hERGWhole-cell patch clamp>30>81Macsari et al., 2012

Table 2: In Vivo Efficacy of NAV 26 in a Rat Model of Inflammatory Pain (Formalin Test)

Treatment GroupDose (mg/kg, p.o.)Inhibition of Phase 2 Flinching Behavior (%)Reference
NAV 2630Significant reductionMacsari et al., 2012
Vehicle-BaselineMacsari et al., 2012

Note: The original publication by Macsari et al. (2012) states that NAV 26 showed efficacy in rat pain models, but specific quantitative data on the percentage of inhibition at a given dose in the formalin test was not provided in the abstract. The table reflects the qualitative finding of significant efficacy.

Signaling Pathways and Experimental Workflows

Nav1.7-Mediated Pain Signaling Pathway

The following diagram illustrates the central role of Nav1.7 in the pain signaling cascade and the point of intervention for NAV 26.

Nav1_7_Pain_Signaling cluster_0 Nociceptor Terminal cluster_1 Mechanism of NAV 26 cluster_2 Downstream Signaling Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical, chemical) Receptors TRP Channels & Other Receptors Noxious_Stimuli->Receptors Depolarization Sub-threshold Depolarization Receptors->Depolarization Nav1_7 Nav1.7 Depolarization->Nav1_7 Amplification Action_Potential Action Potential Generation Nav1_7->Action_Potential Propagation Signal Propagation along Axon Action_Potential->Propagation NAV_26 NAV 26 NAV_26->Nav1_7 Blockade Spinal_Cord Spinal Cord (Dorsal Horn) Propagation->Spinal_Cord Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, CGRP) Spinal_Cord->Neurotransmitter_Release Second_Order_Neuron Activation of Second-Order Neuron Neurotransmitter_Release->Second_Order_Neuron Brain Pain Perception in Brain Second_Order_Neuron->Brain

Figure 1. Role of Nav1.7 in pain signaling and NAV 26 intervention.
Experimental Workflow: From Target Identification to In Vivo Validation

The development and validation of a selective Nav1.7 blocker like NAV 26 typically follows a structured experimental workflow.

Experimental_Workflow cluster_In_Vitro In Vitro Characterization cluster_In_Vivo In Vivo Validation Assay_Development Assay Development (HEK293 cells expressing hNav1.7) Primary_Screening Primary Screening (e.g., FLIPR for ion flux) Assay_Development->Primary_Screening Electrophysiology Electrophysiology (Automated Patch Clamp - e.g., IonWorks) Primary_Screening->Electrophysiology Hit Confirmation & Potency Selectivity_Panel Selectivity Panel (hNav1.5, hERG, etc.) Electrophysiology->Selectivity_Panel Selectivity Profiling PK_Studies Pharmacokinetic Studies (Rodent models) Selectivity_Panel->PK_Studies Candidate Selection Efficacy_Models Efficacy Models (e.g., Rat Formalin Test) PK_Studies->Efficacy_Models Tolerability Tolerability Assessment Efficacy_Models->Tolerability

Figure 2. A typical experimental workflow for the development of a Nav1.7 blocker.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of NAV 26, based on standard practices in the field and information from the primary literature.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the potency (IC50) of NAV 26 on human Nav1.7 (hNav1.7) and its selectivity against other ion channels (e.g., hNav1.5, hERG).

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the respective human ion channel.

Instrumentation: Automated patch-clamp system (e.g., IonWorks Quattro or similar).

Protocol:

  • Cell Preparation:

    • HEK293 cells expressing the target ion channel are cultured under standard conditions.

    • On the day of the experiment, cells are harvested and suspended in an extracellular solution to a density of 1-2 x 10^6 cells/mL.

  • Solutions:

    • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Intracellular Solution (in mM): 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

  • Electrophysiological Recording:

    • The automated patch-clamp system performs whole-cell recordings from multiple cells simultaneously.

    • A stable whole-cell configuration is achieved, and the membrane potential is held at a holding potential that favors the inactivated state of the channel (e.g., -65 mV for Nav1.7).

    • Voltage pulses are applied to elicit ionic currents. For Nav1.7, a depolarizing pulse to 0 mV for 20 ms is typical.

  • Compound Application and Data Analysis:

    • A baseline recording of the ionic current is obtained.

    • NAV 26 is then applied at various concentrations, and the effect on the current is measured.

    • The percentage of inhibition at each concentration is calculated relative to the baseline current.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Efficacy: Rat Formalin Test

Objective: To assess the analgesic efficacy of NAV 26 in a model of inflammatory pain.

Animal Model: Male Sprague-Dawley rats.

Protocol:

  • Acclimation:

    • Animals are acclimated to the testing environment to minimize stress-induced behavioral changes.

  • Compound Administration:

    • NAV 26 is formulated in an appropriate vehicle and administered orally (p.o.) at the desired dose (e.g., 30 mg/kg).

    • A control group receives the vehicle only.

  • Formalin Injection:

    • At a predetermined time after compound administration (to allow for absorption), a dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately after the formalin injection, the animal is placed in an observation chamber.

    • The cumulative time spent licking or flinching the injected paw is recorded. This behavior is biphasic:

      • Phase 1 (0-10 minutes): Represents direct nociceptor activation.

      • Phase 2 (15-60 minutes): Involves central sensitization and inflammatory processes.

    • The effect of NAV 26 is primarily evaluated on the Phase 2 response, which is more relevant to persistent pain states.

  • Data Analysis:

    • The total duration of flinching and licking in Phase 2 is calculated for both the NAV 26-treated and vehicle-treated groups.

    • The percentage of inhibition of the pain response is calculated, and statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

NAV 26 represents a significant advancement in the development of selective Nav1.7 inhibitors for the treatment of pain. Its mechanism of action, centered on the state-dependent blockade of a genetically validated pain target, provides a strong rationale for its therapeutic potential. The data summarized and the experimental protocols detailed in this guide offer a comprehensive technical resource for researchers in the field. Further investigation into the downstream signaling consequences of Nav1.7 blockade by NAV 26 and its performance in a broader range of preclinical pain models will continue to elucidate its full therapeutic utility.

Exploratory

An In-depth Technical Guide to NAV 26: A Selective Naᵥ1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The voltage-gated sodium channel Naᵥ1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain sig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Naᵥ1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways. Genetic studies have unequivocally linked loss-of-function mutations in the SCN9A gene, which encodes Naᵥ1.7, to a congenital inability to perceive pain, without other significant neurological deficits. This has spurred the development of selective inhibitors targeting this channel. This technical guide provides a comprehensive overview of NAV 26 (also known as compound 26B), a selective Naᵥ1.7 inhibitor from the 3-oxoisoindoline-1-carboxamide class. We will delve into its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and provide visual representations of associated signaling pathways and experimental workflows.

Introduction to Naᵥ1.7 as a Therapeutic Target

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Naᵥ1.7 isoform is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1] Naᵥ1.7 channels act as threshold amplifiers for small, slow depolarizations at nerve endings, playing a crucial role in the initial stages of action potential generation.[1] Gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, further highlighting the channel's importance in pain perception. The selective inhibition of Naᵥ1.7 is therefore a promising therapeutic strategy for a variety of pain states, aiming to provide effective analgesia while minimizing the side effects associated with non-selective sodium channel blockers.

NAV 26: A Selective Naᵥ1.7 Inhibitor

NAV 26 is a potent and selective blocker of the Naᵥ1.7 channel. It belongs to a class of compounds known as 3-oxoisoindoline-1-carboxamides. Its chemical name is 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide.

Mechanism of Action

NAV 26 functions as a state-dependent blocker of the Naᵥ1.7 channel, exhibiting higher affinity for the inactivated state of the channel. This state-dependency is a key feature, as it allows for preferential targeting of neurons that are in a state of high-frequency firing, a characteristic of nociceptors in pathological pain conditions. By binding to the inactivated channel, NAV 26 stabilizes this non-conducting conformation, thereby reducing the number of channels available to open in response to depolarization and dampening the pain signal.

Quantitative Data for NAV 26

The following tables summarize the key quantitative data for NAV 26 from preclinical studies.

ParameterValueSpeciesAssayReference
hNaᵥ1.7 IC₅₀ 0.37 µM (370 nM)HumanWhole-cell patch clamp[2]
rNaᵥ1.7 IC₅₀ 0.28 µMRatWhole-cell patch clampMacsari et al., 2012
hNaᵥ1.5 IC₅₀ >30 µMHumanWhole-cell patch clamp[2]
hERG IC₅₀ >30 µMHumanWhole-cell patch clamp[2]
Selectivity (hNaᵥ1.5/hNaᵥ1.7) >85-fold--[2]
Selectivity (hERG/hNaᵥ1.7) >85-fold--[2]

Table 1: In Vitro Potency and Selectivity of NAV 26

Pain ModelSpeciesAdministration RouteEffective DoseEndpointReference
Formalin Test (Phase 2) RatIntravenous30 µmol/kgReduction in flinching behaviorMacsari et al., 2012
Carrageenan-induced Thermal Hyperalgesia RatIntravenous30 µmol/kgReversal of thermal hyperalgesiaMacsari et al., 2012

Table 2: In Vivo Efficacy of NAV 26 in Rat Pain Models

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for IC₅₀ Determination

This protocol is adapted from standard electrophysiological techniques used to characterize ion channel inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of NAV 26 on human Naᵥ1.7 channels.

Cell Line: HEK293 cells stably expressing human Naᵥ1.7 channels.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Procedure:

  • Culture HEK293 cells expressing hNaᵥ1.7 under standard conditions.

  • Harvest cells and plate them onto glass coverslips for recording.

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell patch clamp configuration on a single cell.

  • Hold the cell membrane potential at -120 mV.

  • Elicit Naᵥ1.7 currents by depolarizing the membrane to 0 mV for 20 ms.

  • To assess state-dependent inhibition, use a pre-pulse to a voltage that induces channel inactivation (e.g., -30 mV for 500 ms) before the test pulse.

  • Record baseline currents in the absence of the compound.

  • Perfuse the recording chamber with increasing concentrations of NAV 26 dissolved in the external solution.

  • At each concentration, record the steady-state inhibition of the peak inward current.

  • Wash out the compound to ensure reversibility of the block.

  • Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the compound concentration.

  • Fit the data to a Hill equation to determine the IC₅₀ value.

Rat Formalin Test

This protocol is a standard model of tonic, inflammatory pain.

Objective: To evaluate the analgesic efficacy of NAV 26 in a model of persistent pain.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

  • Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.

  • Administer NAV 26 or vehicle intravenously at the desired dose (e.g., 30 µmol/kg).

  • After a predetermined pretreatment time (e.g., 15 minutes), inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the rat back into the observation chamber.

  • Record the total time the animal spends licking, biting, or flinching the injected paw.

  • The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-formalin), representing acute nociceptive pain, and Phase 2 (15-60 minutes post-formalin), representing inflammatory pain.

  • Compare the nociceptive behaviors of the NAV 26-treated group to the vehicle-treated group to determine the analgesic effect.

Carrageenan-Induced Thermal Hyperalgesia in Rats

This protocol is a widely used model of inflammatory pain.

Objective: To assess the ability of NAV 26 to reverse thermal hyperalgesia.

Animals: Male Wistar rats (180-220 g).

Procedure:

  • Measure the baseline paw withdrawal latency of the rats to a thermal stimulus (e.g., using a plantar test apparatus). The heat source is positioned under the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded.

  • Inject 100 µL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw to induce inflammation and hyperalgesia.

  • At a time of peak hyperalgesia (typically 3-4 hours post-carrageenan), administer NAV 26 or vehicle intravenously.

  • At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), re-measure the paw withdrawal latency to the thermal stimulus.

  • A significant increase in the paw withdrawal latency in the NAV 26-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.

Visualizations

Signaling Pathway of Nociception and Naᵥ1.7 Inhibition

NaV1_7_Signaling_Pathway cluster_stimulus Noxious Stimulus cluster_nociceptor Nociceptor Terminal cluster_inhibition Pharmacological Intervention cluster_cns Central Nervous System Painful Stimulus Painful Stimulus Receptor Activation Receptor Activation Painful Stimulus->Receptor Activation Membrane Depolarization Membrane Depolarization Receptor Activation->Membrane Depolarization NaV1.7 Activation NaV1.7 Activation Membrane Depolarization->NaV1.7 Activation Action Potential Generation Action Potential Generation NaV1.7 Activation->Action Potential Generation Signal Propagation Signal Propagation Action Potential Generation->Signal Propagation NAV 26 NAV 26 NAV 26->NaV1.7 Activation Inhibition Neurotransmitter Release Neurotransmitter Release Signal Propagation->Neurotransmitter Release Pain Perception Pain Perception Neurotransmitter Release->Pain Perception

Caption: Role of Naᵥ1.7 in nociceptive signaling and its inhibition by NAV 26.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Pain Induction cluster_assessment Assessment Animal Acclimation Animal Acclimation Baseline Measurement Baseline Measurement Animal Acclimation->Baseline Measurement Drug Administration\n(NAV 26 or Vehicle) Drug Administration (NAV 26 or Vehicle) Baseline Measurement->Drug Administration\n(NAV 26 or Vehicle) Formalin or Carrageenan Injection Formalin or Carrageenan Injection Drug Administration\n(NAV 26 or Vehicle)->Formalin or Carrageenan Injection Behavioral Observation Behavioral Observation Formalin or Carrageenan Injection->Behavioral Observation Data Analysis Data Analysis Behavioral Observation->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Caption: Workflow for preclinical evaluation of NAV 26 in rodent pain models.

Logical Relationship of Naᵥ1.7 Channel States and Inhibitor Action

Channel_States Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization NAV26\nBound NAV26 Bound Inactivated->NAV26\nBound Binding NAV26\nBound->Inactivated Unbinding

Caption: State-dependent inhibition of Naᵥ1.7 by NAV 26.

Conclusion and Future Directions

NAV 26 represents a promising lead compound in the quest for selective Naᵥ1.7 inhibitors for the treatment of pain. Its potent and selective blockade of the Naᵥ1.7 channel, coupled with demonstrated efficacy in preclinical pain models, underscores the therapeutic potential of this class of molecules. The state-dependent mechanism of action is a particularly attractive feature, suggesting a favorable therapeutic window with reduced risk of side effects associated with the blockade of sodium channels in non-nociceptive tissues.

Future research should focus on a more comprehensive preclinical characterization of NAV 26, including pharmacokinetic and pharmacodynamic studies, as well as evaluation in a broader range of pain models, including neuropathic and chronic inflammatory pain models. Further optimization of the 3-oxoisoindoline-1-carboxamide scaffold could lead to the development of even more potent and selective Naᵥ1.7 inhibitors with improved drug-like properties, ultimately paving the way for clinical development and a new generation of non-opioid analgesics.

References

Foundational

In-Depth Technical Guide: The Biological Activity of NAV26

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the biological activity of the compound NAV26, a selective blocker of the voltage-gated sodium cha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the compound NAV26, a selective blocker of the voltage-gated sodium channel Nav1.7. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to determine its efficacy.

Core Compound Properties and Mechanism of Action

NAV26 is a potent and selective antagonist of the Nav1.7 sodium channel. Structurally, it belongs to the 3-oxoisoindoline-1-carboxamide class of molecules. Its primary mechanism of action is the state-dependent blockade of the Nav1.7 channel, which plays a crucial role in the propagation of action potentials in nociceptive (pain-sensing) neurons. By inhibiting the influx of sodium ions through this channel, NAV26 effectively dampens the electrical signals that transmit pain sensations from the peripheral nervous system to the central nervous system.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of NAV26.

Table 1: In Vitro Activity of NAV26

ParameterValueCell Line
Nav1.7 IC50 370 nM[1][2]HEK293
Nav1.5 Selectivity >85-fold vs. Nav1.7[1][2]HEK293
hERG Selectivity >85-fold vs. Nav1.7[1][2]HEK293

Table 2: In Vivo Efficacy of NAV26 in Rat Models of Pain

Pain ModelRoute of AdministrationEffective Dose RangeOutcome
Formalin-Induced Pain Intravenous10 - 30 mg/kgSignificant reduction in nociceptive behaviors in both phases.
Carrageenan-Induced Thermal Hyperalgesia Intravenous10 - 30 mg/kgReversal of heat hypersensitivity.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the half-maximal inhibitory concentration (IC50) of NAV26 on human Nav1.7 channels and to assess its selectivity against other key sodium channels (e.g., Nav1.5) and the hERG channel.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7, Nav1.5, or hERG channels.

Protocol:

  • Cell Preparation: HEK293 cells are cultured under standard conditions. Prior to recording, cells are dissociated and plated onto glass coverslips.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., Patchliner) or a manual setup.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Voltage Protocol (for Nav channels):

    • Cells are held at a holding potential of -120 mV.

    • To assess tonic block, a test pulse to 0 mV for 20 ms is applied.

    • To assess use-dependent block, a train of depolarizing pulses is applied.

  • Data Acquisition and Analysis:

    • Currents are recorded in response to the voltage protocols in the absence and presence of varying concentrations of NAV26.

    • The peak inward current is measured, and the percentage of inhibition is calculated for each concentration.

    • The IC50 value is determined by fitting the concentration-response data to a Hill equation.

In Vivo Pain Models in Rats

Animals: Male Sprague-Dawley rats are used for these studies. Animals are housed under standard laboratory conditions with ad libitum access to food and water. All procedures are conducted in accordance with approved animal care and use guidelines.

Objective: To evaluate the analgesic efficacy of NAV26 in a model of persistent inflammatory pain.

Protocol:

  • Acclimation: Rats are acclimated to the testing environment for at least 30 minutes prior to the experiment.

  • Drug Administration: NAV26 or vehicle is administered intravenously (i.v.) via the tail vein.

  • Formalin Injection: 30 minutes after drug administration, 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately following formalin injection, the animal is placed in an observation chamber. The cumulative time spent licking, biting, or flinching the injected paw is recorded for two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

  • Data Analysis: The total duration of nociceptive behaviors in the NAV26-treated groups is compared to the vehicle-treated control group.

Objective: To assess the ability of NAV26 to reverse thermal hypersensitivity in an inflammatory pain model.

Protocol:

  • Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is determined for each rat using a plantar test apparatus.

  • Induction of Inflammation: 100 µL of a 1% carrageenan solution in saline is injected into the plantar surface of the right hind paw.

  • Post-Carrageenan Measurement: Three hours after carrageenan injection, the paw withdrawal latency is measured again to confirm the development of thermal hyperalgesia (a significant decrease in latency).

  • Drug Administration: NAV26 or vehicle is administered intravenously.

  • Post-Drug Measurement: Paw withdrawal latencies are reassessed at various time points (e.g., 30, 60, 120 minutes) after drug administration.

  • Data Analysis: The reversal of thermal hyperalgesia is calculated as the percentage return to the baseline withdrawal latency.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of NAV26 in Nociceptive Neurons

The primary mechanism of NAV26 is the direct blockade of the Nav1.7 channel. This inhibition prevents the depolarization of the neuronal membrane, thereby blocking the propagation of action potentials that signal pain. Downstream of this direct channel blockade, several signaling pathways are implicated in the modulation of pain. While not directly demonstrated for NAV26, inhibition of Nav1.7 is known to have broader effects on neuronal function. One such proposed pathway involves the PI3K/Akt/GSK3β signaling cascade. Chronic insulin-like growth factor-1 (IGF-1) treatment, which inhibits GSK3β via the PI3K/Akt pathway, has been shown to upregulate the cell surface expression of Nav1.7.[2] This suggests a potential feedback loop where Nav1.7 activity and its surface expression are modulated by this pathway. The blockade of Nav1.7 by NAV26 could potentially influence the activity of this pathway, although further research is needed to elucidate the precise relationship.

NAV26_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_downstream Downstream Effects cluster_pi3k Potential Modulatory Pathway NAV26 NAV26 Nav17 Nav1.7 Channel NAV26->Nav17 Blockade Na_ion Na+ Influx Depolarization Membrane Depolarization Na_ion->Depolarization Leads to ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal Akt Akt GSK3b GSK3β Akt->GSK3b Inhibits GSK3b->Nav17 Modulates Surface Expression PI3K PI3K PI3K->Akt Activates

Caption: Proposed mechanism of action for NAV26 and its potential interaction with the PI3K/Akt/GSK3β signaling pathway.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates the typical workflow for evaluating the in vitro activity of NAV26.

In_Vitro_Workflow start Start: Compound Synthesis and Purification of NAV26 cell_culture Culture HEK293 cells stably expressing Nav1.7, Nav1.5, or hERG start->cell_culture patch_clamp Whole-Cell Patch Clamp Electrophysiology cell_culture->patch_clamp concentration_series Apply varying concentrations of NAV26 to cells patch_clamp->concentration_series data_acquisition Record ionic currents in response to voltage protocols concentration_series->data_acquisition analysis Calculate % inhibition and determine IC50 values data_acquisition->analysis selectivity Compare IC50 values to determine selectivity profile analysis->selectivity end End: In Vitro Characterization Complete selectivity->end

Caption: A streamlined workflow for the in vitro characterization of NAV26 using patch-clamp electrophysiology.

Experimental Workflow for In Vivo Analysis

The diagram below outlines the general workflow for assessing the in vivo efficacy of NAV26 in preclinical pain models.

In_Vivo_Workflow cluster_models Pain Model Induction start Start: Acclimation of Sprague-Dawley Rats grouping Randomize animals into treatment and control groups start->grouping drug_admin Administer NAV26 or vehicle (Intravenous) grouping->drug_admin formalin Formalin Injection drug_admin->formalin carrageenan Carrageenan Injection drug_admin->carrageenan behavioral_testing Behavioral Assessment formalin->behavioral_testing carrageenan->behavioral_testing data_analysis Analyze nociceptive behaviors or thermal withdrawal latencies behavioral_testing->data_analysis efficacy Determine in vivo efficacy and dose-response relationship data_analysis->efficacy end End: In Vivo Efficacy Determined efficacy->end

Caption: A generalized workflow for evaluating the in vivo analgesic efficacy of NAV26 in rat models of pain.

References

Exploratory

An In-depth Technical Guide on the Core Role of Voltage-Gated Sodium Channel NaV1.6 in Nociception Studies

An Important Clarification on Nomenclature: The term "NAV2.6" as specified in the topic query appears to be a conflation of two distinct molecular entities. Scientific literature extensively details the role of Voltage-G...

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Nomenclature: The term "NAV2.6" as specified in the topic query appears to be a conflation of two distinct molecular entities. Scientific literature extensively details the role of Voltage-Gated Sodium Channels (NaV) , particularly isoforms like NaV1.6 , in nociception. Separately, a protein family known as Neuron Navigators (NAV) , including NAV2 , is involved in neuronal development and has been linked to conditions like Alzheimer's disease and rheumatoid arthritis, but not directly to the electrophysiology of pain signaling.[1][2][3][4] There is no identified protein or gene corresponding to "NAV2.6". This guide will proceed under the well-supported assumption that the intended subject is the voltage-gated sodium channel NaV1.6 , a crucial player in the field of nociception research.

Voltage-gated sodium channels (NaVs) are fundamental to the initiation and propagation of action potentials in excitable cells, including the peripheral sensory neurons that detect and transmit pain signals.[5] Adult dorsal root ganglion (DRG) sensory neurons express a combination of NaV channels, including NaV1.1, NaV1.6, NaV1.7, NaV1.8, and NaV1.9.[5][6] While NaV1.7, NaV1.8, and NaV1.9 have been primary targets for pain research due to their preferential expression in the peripheral nervous system and established roles in human pain disorders, emerging evidence highlights the significant and distinct contribution of NaV1.6 to both inflammatory and neuropathic pain states.[6][7][8]

NaV1.6, encoded by the SCN8A gene, is a tetrodotoxin-sensitive (TTX-S) channel highly expressed in the central and peripheral nervous systems.[9] In sensory neurons, it is found in both small-diameter nociceptive neurons and larger myelinated A-fibers.[10][11] Its unique biophysical properties, including the generation of persistent and resurgent sodium currents, position it as a key regulator of neuronal excitability and repetitive firing, which are hallmark characteristics of chronic pain.[9][12]

The Role of NaV1.6 in Nociceptive Signaling

Nociception is the neural process of encoding and processing noxious stimuli. This process begins at the peripheral terminals of nociceptors, where stimuli are transduced into electrical signals. NaV channels are critical for amplifying these signals and generating action potentials that travel to the spinal cord and brain.

NaV1.6 contributes significantly to this process. It is abundantly located at the axon initial segments and nodes of Ranvier of myelinated fibers, crucial sites for action potential initiation and propagation. Studies have shown that following nerve injury, NaV1.6 accumulates at the nodes of Ranvier within neuromas, suggesting a role in the ectopic firing that drives neuropathic pain.[7][10] Furthermore, NaV1.6 is responsible for a substantial portion of the total TTX-S current in both large (up to 60%) and small (34%) DRG neurons, underscoring its importance in regulating overall neuronal excitability.[10][11] In animal models, local knockdown of NaV1.6 in the DRG has been shown to block mechanical pain behaviors and the abnormal spontaneous bursting activity of sensory neurons associated with inflammatory and neuropathic pain.[12][13][14]

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High-Level Nociceptive Signaling Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_channels Key NaV Channels cluster_CNS Central Nervous System (CNS) Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Nociceptor_Terminal Nociceptor Terminal Noxious_Stimuli->Nociceptor_Terminal Transduction DRG Dorsal Root Ganglion (DRG) Neuron Soma Nociceptor_Terminal->DRG Action Potential Propagation Nav17 NaV1.7 (Threshold Setting) Nociceptor_Terminal->Nav17 Nav18 NaV1.8 (AP Upstroke) Nociceptor_Terminal->Nav18 Spinal_Cord_Terminal Central Terminal in Spinal Cord DRG->Spinal_Cord_Terminal Signal Conduction Nav16 NaV1.6 (Repetitive Firing, Persistent Current) DRG->Nav16 Dorsal_Horn Dorsal Horn Neuron (Second Order) Spinal_Cord_Terminal->Dorsal_Horn Synaptic Transmission (Glutamate, Substance P) Brain Brain (Thalamus, Cortex) Dorsal_Horn->Brain Ascending Pathway (Spinothalamic Tract)

Caption: High-level overview of the nociceptive signaling pathway.

Quantitative Data Presentation

Table 1: Comparative Electrophysiological Properties of Key NaV Channels in Nociception
PropertyNaV1.6NaV1.2NaV1.7NaV1.8
Tetrodotoxin (TTX) Sensitivity Sensitive (TTX-S)Sensitive (TTX-S)Sensitive (TTX-S)Resistant (TTX-R)
Activation (V1/2) More hyperpolarized~15 mV more depolarized than NaV1.6Similar to NaV1.6Depolarized
Steady-State Inactivation (V1/2) More hyperpolarized~15 mV more depolarized than NaV1.6[15]HyperpolarizedDepolarized
Inactivation Kinetics Relatively rapid onset[15]Greater accumulation of inactivation at high frequency (>20 Hz)[15]Slow onset of closed-state inactivation[16]Slow inactivation kinetics
Persistent Current Larger persistent current than NaV1.2[17]Smaller persistent currentGenerates substantial ramp currents[16]N/A
Resurgent Current Present; supports repetitive firingAbsent or minimalAbsentAbsent
Primary Location in DRG Large & small neurons, axon initial segments, nodes of RanvierAxonsSmall-diameter neurons, nerve terminalsSmall-diameter C-fiber neurons
Primary Role in Nociception Sustained repetitive firing, neuropathic pain[12]Action potential conduction[17]Setting action potential threshold, inflammatory pain[5][16]Action potential upstroke in nociceptors, inflammatory & cold pain[5][18]

Data compiled from multiple sources, as cited. Direct comparative values can vary based on expression system and experimental conditions.

Table 2: IC₅₀ Values of Representative NaV1.6 Inhibitors
CompoundTarget(s)hNaV1.6 IC₅₀ (µM)hNaV1.2 IC₅₀ (µM)hNaV1.1 IC₅₀ (µM)hNaV1.5 IC₅₀ (µM)Reference
XPC-7224 NaV1.6 selective0.078>10>10>10[19][20]
XPC-5462 Dual NaV1.6/NaV1.20.01030.0109>1>10[19][20]
XPC-6591 NaV1.6 potent0.0056~0.04~4>5[21]
801 cmpd NaV1.6/NaV1.20.390.442.26-[22]
Phenytoin Non-selective~7.3~9.0~3.8~6.0[21]
Carbamazepine Non-selective~30~40~27~36[21]

IC₅₀ values are highly dependent on the voltage protocol and cell type used in the assay.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NaV1.6 Characterization

This protocol is fundamental for studying the biophysical properties of NaV1.6 channels and assessing the pharmacological effects of inhibitors.

Objective: To record sodium currents from cells expressing NaV1.6 and determine channel kinetics and drug potency.

Methodology:

  • Cell Preparation: Use a stable cell line (e.g., HEK-293) heterologously expressing the human SCN8A gene (hNaV1.6). Alternatively, primary DRG neurons can be cultured from rodents. For DRG cultures, ganglia are harvested, dissociated using enzymes (e.g., collagenase/dispase), and plated on coated coverslips.[15]

  • Recording Setup: Utilize a patch-clamp amplifier, digitizer, and microscope. Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ when filled with internal solution.

  • Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.3 with NaOH. To isolate NaV currents, blockers for other channels (e.g., CdCl₂ for Ca²⁺, TEA-Cl for K⁺) are added.

    • Internal (Pipette) Solution (in mM): e.g., 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, adjusted to pH 7.3 with CsOH. Cesium and fluoride ions are used to block potassium and calcium currents from inside the cell.

  • Recording Procedure:

    • Obtain a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a negative potential (e.g., -100 mV) to ensure channels are in a resting state.

    • Apply a series of voltage-step protocols to elicit currents and measure:

      • Current-Voltage (I-V) Relationship: Depolarizing steps from -80 mV to +60 mV to determine the voltage of peak current activation.

      • Steady-State Inactivation: A pre-pulse to various potentials followed by a test pulse to measure the voltage at which half the channels are inactivated (V1/2 of inactivation).

      • Recovery from Inactivation: Two pulses separated by a variable time interval to measure how quickly channels return to a resting state.

  • Pharmacology (IC₅₀ Determination):

    • Establish a stable baseline recording.

    • Apply the test compound at increasing concentrations via a perfusion system.

    • To assess state-dependent block, hold the cell at a depolarized potential (e.g., near the V1/2 of inactivation) before a test pulse, as many inhibitors bind preferentially to the inactivated state of the channel.[20]

    • Measure the percentage of current inhibition at each concentration and fit the data to a Hill equation to calculate the IC₅₀.[20]

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Workflow: Patch-Clamp Electrophysiology P1 Cell Preparation (e.g., HEK293-NaV1.6 or DRG neurons) P2 Pipette Positioning & Giga-seal Formation P1->P2 P3 Whole-Cell Configuration P2->P3 P4 Apply Voltage Protocols (I-V, Inactivation, Recovery) P3->P4 P5 Record Baseline Na+ Currents P4->P5 P6 Perfusion of Test Compound (Increasing Concentrations) P5->P6 P7 Record Inhibited Na+ Currents P6->P7 P8 Data Analysis (Calculate IC50, Analyze Kinetics) P7->P8

Caption: A typical experimental workflow for patch-clamp electrophysiology.

In Vivo Model: Spared Nerve Injury (SNI) for Neuropathic Pain

This model is widely used to study the contribution of specific targets, like NaV1.6, to mechanical allodynia, a key symptom of neuropathic pain.

Objective: To assess the ability of a NaV1.6-targeted intervention (e.g., siRNA knockdown or selective inhibitor) to alleviate neuropathic pain behaviors in adult mice or rats.

Methodology:

  • Animal Acclimation: Acclimate male rodents (e.g., C57BL/6 mice) to the housing and testing environment for at least one week.

  • Baseline Behavioral Testing: Measure baseline responses to mechanical stimuli using von Frey filaments. Determine the paw withdrawal threshold (in grams) for each animal.

  • Surgical Procedure (SNI):

    • Anesthetize the animal (e.g., isoflurane).

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Tightly ligate and transect the common peroneal and tibial nerves, removing a small distal segment.

    • Leave the sural nerve intact. Close the muscle and skin layers with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation and transection.

  • Intervention Administration:

    • For genetic knockdown, an adeno-associated virus expressing Cre recombinase (AAV-Cre) can be injected into the DRG of a floxed NaV1.6 mouse model prior to SNI surgery.[10][11]

    • For pharmacological studies, the selective inhibitor or vehicle is administered systemically (e.g., intraperitoneal, oral) at a set time point after surgery, once pain behaviors have developed (typically 7-14 days post-SNI).

  • Post-operative Behavioral Testing:

    • Repeat von Frey testing at multiple time points post-surgery (e.g., days 3, 7, 14, 21) to monitor the development and maintenance of mechanical allodynia (a significant decrease in paw withdrawal threshold).

    • Following drug administration, perform behavioral testing at peak compound exposure times.

  • Data Analysis: Compare the paw withdrawal thresholds between treatment groups (e.g., Sham, SNI + Vehicle, SNI + Inhibitor) using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant reversal of the decreased withdrawal threshold in the treatment group indicates analgesic efficacy.

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Logical Relationship: NaV1.6 and Neuropathic Pain Nerve_Injury Peripheral Nerve Injury (e.g., SNI Model) Upregulation Increased NaV1.6 Expression/ Accumulation at Nodes of Ranvier Nerve_Injury->Upregulation Hyperexcitability Neuronal Hyperexcitability (Ectopic Firing, Repetitive Bursts) Upregulation->Hyperexcitability Pain_Behavior Neuropathic Pain Behaviors (Mechanical Allodynia) Hyperexcitability->Pain_Behavior Inhibitor Selective NaV1.6 Inhibitor or siRNA Knockdown Inhibitor->Hyperexcitability Blocks Inhibitor->Pain_Behavior Reduces

Caption: The causal link between nerve injury, NaV1.6, and neuropathic pain.

Conclusion

The voltage-gated sodium channel NaV1.6 is an increasingly important subject in nociception studies. Its unique electrophysiological properties, particularly its role in sustaining high-frequency firing and contributing to persistent currents, distinguish it from other NaV isoforms. Evidence from genetic knockout models and pharmacological studies demonstrates its critical involvement in the pathophysiology of neuropathic pain.[7][10][14] While challenges remain in developing highly selective inhibitors due to homology with other NaV channels, the data strongly support NaV1.6 as a promising therapeutic target for the development of novel analgesics. Future research focusing on the specific signaling pathways that modulate NaV1.6 function in chronic pain states will be crucial for advancing this field.

References

Foundational

Understanding the NaV1.6 Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the selectivity profile of the voltage-gated sodium channel NaV1.6, a critical player in neuronal excitability a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the selectivity profile of the voltage-gated sodium channel NaV1.6, a critical player in neuronal excitability and a key target in drug discovery for neurological disorders. Understanding how compounds selectively interact with NaV1.6 compared to other NaV subtypes is paramount for developing safer and more effective therapeutics. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows.

NaV1.6 Inhibitor Selectivity Data

The development of selective inhibitors for NaV1.6 is a significant area of research, particularly for conditions like epilepsy. The following table summarizes the selectivity profiles of recently developed compounds, highlighting their potency at NaV1.6 and other relevant NaV subtypes. Potency is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

CompoundTarget(s)NaV1.6 IC50 (µM)Selectivity vs. NaV1.1Selectivity vs. NaV1.2Selectivity vs. NaV1.5Notes
XPC-7224 NaV1.60.078>100-fold>100-fold>100-foldA highly selective inhibitor targeting the voltage-sensing domain IV (VSD-IV).[1][2]
XPC-5462 NaV1.6 / NaV1.20.0103>100-foldEquipotent (0.0109 µM)>100-foldA dual inhibitor with high potency for both NaV1.6 and NaV1.2, also targeting VSD-IV.[1][2]
Carbamazepine (CBZ) Non-selective----A traditional, non-selective pore-blocking anti-seizure medication, inhibiting NaV1.1, NaV1.2, and NaV1.6.[1]
Phenytoin (PHY) Non-selective----Another non-selective anti-seizure medication that targets the inner pore of the channel.[2]

Note: The selectivity data for XPC-7224 and XPC-5462 demonstrate a significant advancement in targeting specific NaV subtypes, which may lead to improved therapeutic indices compared to non-selective drugs.[1][2] These compounds show a strong preference for the inactivated state of the channel.[1]

Experimental Protocols

The determination of inhibitor potency and selectivity against NaV1.6 and other sodium channel subtypes relies on robust and precise experimental methodologies. Electrophysiology is the gold standard for this purpose.

Automated Patch-Clamp Electrophysiology for NaV Channel Selectivity

Automated patch-clamp systems are high-throughput methods that allow for the rapid screening of compounds against various ion channels, including NaV1.6.[3] This technique provides detailed information on the voltage- and state-dependence of channel inhibition.

Objective: To determine the IC50 values of a test compound for NaV1.6 and other NaV subtypes to establish its selectivity profile.

Materials:

  • Cell lines stably expressing the human NaV channel subtype of interest (e.g., HEK293 cells).

  • Automated patch-clamp platform (e.g., SyncroPatch 768PE).

  • Extracellular and intracellular recording solutions.

  • Test compound and reference compounds.

Methodology:

  • Cell Preparation:

    • Culture cells expressing the target NaV channel subtype under standard conditions.

    • On the day of the experiment, harvest the cells and prepare a single-cell suspension.

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension and recording solutions onto the automated patch-clamp system.

    • The system will automatically capture individual cells on the patch-clamp chips.

    • Establish a whole-cell patch-clamp configuration, ensuring a high-resistance seal (> 500 MΩ).[3]

  • Voltage Protocol:

    • Apply a specific voltage protocol to elicit channel activation and inactivation. A typical protocol involves:

      • Holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state.

      • Applying a depolarizing pulse (e.g., to 0 mV) to activate the channels.

      • A subsequent test pulse is used to assess the availability of channels.

    • To assess state-dependent inhibition, the holding potential can be adjusted to favor the inactivated state (e.g., a holding potential closer to the half-inactivation voltage). For instance, the potency of XPC-7224 and XPC-5462 was found to be significantly reduced at a holding potential of -120 mV, indicating a strong preference for the inactivated state.[1]

  • Compound Application and Data Acquisition:

    • Apply increasing concentrations of the test compound to the cells.

    • Record the peak sodium current in response to the voltage protocol at each compound concentration.

    • Measure the reduction in peak current amplitude as a function of compound concentration.

  • Data Analysis:

    • Plot the percentage of current inhibition against the logarithm of the compound concentration.

    • Fit the data to a concentration-response curve (e.g., Hill equation) to determine the IC50 value.

    • Repeat the procedure for all relevant NaV subtypes to determine the selectivity profile.

Visualizations

Experimental Workflow for NaV Inhibitor Selectivity Screening

G cluster_0 Preparation cluster_1 Automated Electrophysiology cluster_2 Data Analysis cluster_3 Selectivity Profile Cell_Culture Cell Line Culture (e.g., HEK293 expressing NaV1.6) Patch_Clamp Whole-Cell Patch Clamp (Automated System) Cell_Culture->Patch_Clamp Compound_Prep Test Compound Preparation Compound_Application Compound Application (Concentration Gradient) Compound_Prep->Compound_Application Voltage_Protocol Apply Voltage Protocol (Activate/Inactivate Channels) Patch_Clamp->Voltage_Protocol Voltage_Protocol->Compound_Application Data_Acquisition Record Sodium Currents Compound_Application->Data_Acquisition Inhibition_Calc Calculate % Inhibition Data_Acquisition->Inhibition_Calc CRC_Fit Concentration-Response Curve (Hill Equation) Inhibition_Calc->CRC_Fit IC50_Determination Determine IC50 Value CRC_Fit->IC50_Determination Repeat_Assay Repeat for other NaV Subtypes (NaV1.1, NaV1.2, etc.) IC50_Determination->Repeat_Assay Selectivity_Analysis Compare IC50 Values Repeat_Assay->Selectivity_Analysis

Caption: Workflow for determining NaV inhibitor selectivity using automated electrophysiology.

Signaling Context of NaV1.6 in an Excitatory Neuron

G cluster_0 Neuronal Membrane NaV1_6 NaV1.6 Channel Na_Influx Na+ Influx NaV1_6->Na_Influx NaV1_2 NaV1.2 Channel NaV1_2->Na_Influx KV_Channel K+ Channel K_Efflux K+ Efflux KV_Channel->K_Efflux Membrane_Potential Membrane Potential Action_Potential Action Potential Initiation & Propagation Na_Influx->Action_Potential Repolarization Repolarization K_Efflux->Repolarization Synaptic_Input Synaptic Input (e.g., Glutamate) Depolarization Membrane Depolarization Synaptic_Input->Depolarization Depolarization->NaV1_6 Activates Depolarization->NaV1_2 Activates Action_Potential->KV_Channel Activates Action_Potential->Depolarization Positive Feedback Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release

Caption: Role of NaV1.6 in action potential generation in an excitatory neuron.

References

Foundational

Preclinical Data on NAV 26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a technical overview of the preclinical data available for NAV 26, a selective voltage-gated sodium channel 1.7 (Nav1.7) inhibitor. D...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the preclinical data available for NAV 26, a selective voltage-gated sodium channel 1.7 (Nav1.7) inhibitor. Due to the limited availability of public data specific to NAV 26, this guide integrates the known properties of the compound with established methodologies and the broader scientific context of Nav1.7 inhibition for pain therapeutics.

Core Compound Data

NAV 26 has been identified as a selective blocker of the Nav1.7 sodium channel.[1] The key quantitative data are summarized in the table below.

ParameterValueSource
Target Voltage-gated sodium channel 1.7 (Nav1.7)[1]
IC₅₀ 370 nM[1]
Selectivity >85-fold for Nav1.7 over Nav1.5 and hERG channels[1]
Reported In Vivo Effect Reduces nociceptive behavior in rat models of pain[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the evaluation of Nav1.7 inhibitors. The following represents standard protocols used in the preclinical assessment of compounds like NAV 26.

Electrophysiological Analysis of Nav1.7 Inhibition

Objective: To determine the potency and selectivity of a compound on the human Nav1.7 channel and other Nav channel subtypes.

Methodology: Whole-Cell Patch Clamp

  • Cell Lines: Utilize human embryonic kidney (HEK293) cells stably expressing the full-length human Nav1.7 channel (hNav1.7). For selectivity profiling, use cell lines expressing other relevant subtypes (e.g., hNav1.5, hNav1.8).

  • Recording Solutions:

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol:

    • Clamp cells at a holding potential of -100 mV.

    • Elicit currents using a depolarizing step to 0 mV for 50 ms.

    • Apply test compounds at varying concentrations to the external solution to determine the concentration-dependent block of the peak sodium current.

  • Data Analysis:

    • Calculate the percentage of current inhibition at each concentration relative to the baseline current.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

In Vivo Assessment of Analgesic Efficacy

Objective: To evaluate the ability of the compound to reverse pain behaviors in a rodent model of inflammatory pain.

Methodology: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

  • Animals: Adult male Wistar rats (200-250 g).

  • Induction of Inflammation: Induce unilateral inflammation by injecting 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the left hind paw.

  • Compound Administration: Administer NAV 26 or vehicle (e.g., via oral gavage or intraperitoneal injection) at a specified time point after CFA injection (e.g., 24 hours).

  • Behavioral Testing:

    • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves apparatus) at baseline and at various time points post-compound administration.

    • Mechanical Allodynia: Assess the paw withdrawal threshold in response to calibrated von Frey filaments.

  • Data Analysis: Compare the paw withdrawal latencies and thresholds between the vehicle- and compound-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Visualizations: Signaling Pathways and Experimental Workflows

Nociceptive Signaling Pathway and Nav1.7 Inhibition

The following diagram illustrates the critical role of the Nav1.7 channel in the propagation of pain signals from the periphery to the central nervous system.

nociceptive_pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious_Stimulus Noxious Stimulus Nociceptor Nociceptor Activation Noxious_Stimulus->Nociceptor Nav1_7 Nav1.7 Channel Opening (Na+ Influx) Nociceptor->Nav1_7 Action_Potential Action Potential Generation & Propagation Nav1_7->Action_Potential Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord Signal Transmission NAV_26 NAV 26 NAV_26->Nav1_7 Inhibits Brain Brain (Pain Perception) Spinal_Cord->Brain preclinical_workflow start Lead Compound (NAV 26) in_vitro_potency In Vitro Potency (hNav1.7 Electrophysiology) start->in_vitro_potency in_vitro_selectivity In Vitro Selectivity (Nav Subtype Panel, hERG) in_vitro_potency->in_vitro_selectivity adme In Vitro ADME/ Tox Profiling in_vitro_selectivity->adme in_vivo_pk In Vivo Pharmacokinetics (Rodent) adme->in_vivo_pk in_vivo_efficacy In Vivo Efficacy (Pain Models) in_vivo_pk->in_vivo_efficacy dose_ranging Dose-Ranging Toxicology in_vivo_efficacy->dose_ranging candidate Preclinical Candidate Selection dose_ranging->candidate

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for NAV26 in Rat Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy and mechanism of action of NAV26, a selec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy and mechanism of action of NAV26, a selective Nav1.7 channel blocker, in rat models of pain and inflammation. The protocols are intended for use by researchers in academic and industrial settings involved in drug discovery and development.

Data Presentation

Table 1: Summary of Preclinical Efficacy of Nav1.7 Blockers in Rat Pain Models

Experimental ModelPain ModalityNav1.7 BlockerRoute of AdministrationObserved Effect
Hargreaves Test Thermal HyperalgesiaGeneric Nav1.7 BlockersSystemic/LocalIncreased paw withdrawal latency
von Frey Test Mechanical AllodyniaGeneric Nav1.7 BlockersSystemic/LocalIncreased paw withdrawal threshold
Formalin Test Inflammatory PainGeneric Nav1.7 BlockersSystemicReduction in flinching and licking behavior in both phases
Carrageenan-induced Paw Edema Inflammatory PainGeneric Nav1.7 BlockersSystemicReduction in paw volume and thermal hyperalgesia
Chronic Constriction Injury (CCI) Neuropathic PainGeneric Nav1.7 BlockersSystemicAttenuation of mechanical allodynia and thermal hyperalgesia

Note: Specific quantitative data for NAV26 in these models is not publicly available in the search results. The table summarizes the expected outcomes based on the known pharmacology of selective Nav1.7 inhibitors. Researchers should generate dose-response curves to determine the optimal concentration of NAV26 for their specific experimental conditions.

Experimental Protocols

Assessment of Nociceptive Pain

This test is used to assess the sensitivity of rats to a thermal stimulus, a measure of thermal hyperalgesia.

Materials:

  • Hargreaves apparatus (Plantar Test)

  • Plexiglas enclosures for rats

  • NAV26 solution

  • Vehicle control solution

  • Syringes and needles for administration

Protocol:

  • Acclimatization: Place individual rats in the Plexiglas enclosures on the glass surface of the Hargreaves apparatus. Allow them to acclimate for at least 15-30 minutes before testing.[1]

  • Baseline Measurement: Position the radiant heat source under the plantar surface of the hind paw. Activate the heat source. The apparatus will automatically record the time it takes for the rat to withdraw its paw (paw withdrawal latency).[1] Take at least three baseline readings for each paw, with a minimum of 5 minutes between each measurement.

  • Administration of NAV26: Administer NAV26 or vehicle control to the rats via the desired route (e.g., intraperitoneal, oral, or subcutaneous).

  • Post-treatment Measurements: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the measurement of paw withdrawal latency as described in step 2.

  • Data Analysis: Calculate the mean paw withdrawal latency for each treatment group at each time point. An increase in paw withdrawal latency in the NAV26-treated group compared to the vehicle group indicates an analgesic effect.

This test measures the sensitivity of rats to a mechanical stimulus, an indicator of mechanical allodynia.

Materials:

  • Von Frey filaments of varying forces

  • Elevated mesh platform with Plexiglas enclosures

  • NAV26 solution

  • Vehicle control solution

  • Syringes and needles for administration

Protocol:

  • Acclimatization: Place individual rats in the Plexiglas enclosures on the elevated mesh platform. Allow them to acclimate for at least 15-30 minutes.

  • Baseline Measurement: Using the "up-down" method, determine the 50% paw withdrawal threshold.[2] Start with a filament in the middle of the force range and apply it to the plantar surface of the hind paw until it buckles. If the rat withdraws its paw, use the next lighter filament. If there is no withdrawal, use the next heavier filament. The pattern of responses is used to calculate the 50% withdrawal threshold.

  • Administration of NAV26: Administer NAV26 or vehicle control to the rats.

  • Post-treatment Measurements: At predetermined time points after administration, re-assess the 50% paw withdrawal threshold as described in step 2.

  • Data Analysis: Calculate the mean 50% paw withdrawal threshold for each treatment group. An increase in the threshold in the NAV26-treated group compared to the vehicle group indicates an anti-allodynic effect.

This model assesses both acute and tonic inflammatory pain.

Materials:

  • 5% formalin solution

  • Observation chambers

  • NAV26 solution

  • Vehicle control solution

  • Syringes and needles for administration

Protocol:

  • Acclimatization: Place individual rats in the observation chambers for at least 30 minutes to acclimate.

  • Administration of NAV26: Administer NAV26 or vehicle control to the rats.

  • Formalin Injection: After a predetermined pretreatment time, inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Observation: Immediately after the formalin injection, return the rat to the observation chamber and record the total time spent licking or flinching the injected paw for 60 minutes. The pain response is biphasic:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection.

    • Phase 2 (Tonic Phase): 15-60 minutes post-injection.[3][4]

  • Data Analysis: Calculate the total time spent licking or flinching in both Phase 1 and Phase 2 for each treatment group. A reduction in this time in the NAV26-treated group compared to the vehicle group indicates an analgesic effect.

Pharmacokinetic Analysis of NAV26

This protocol outlines the procedure for determining the pharmacokinetic profile of NAV26 in rats.

Materials:

  • NAV26 solution

  • Vehicle control solution

  • Syringes and needles for intravenous (IV) and oral (PO) administration

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system

Protocol:

  • Animal Preparation: Use adult male Sprague-Dawley or Wistar rats. For IV administration, cannulate the jugular vein for blood sampling and the femoral vein for drug administration.

  • Drug Administration:

    • Intravenous (IV): Administer a single bolus dose of NAV26 solution via the femoral vein.

    • Oral (PO): Administer NAV26 solution via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into EDTA-containing tubes.[5]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific UPLC-MS/MS method for the quantification of NAV26 in rat plasma.

    • Prepare a standard curve of NAV26 in blank rat plasma.

    • Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze them using the validated UPLC-MS/MS method.[6]

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

Table 2: Representative Pharmacokinetic Parameters to be Determined for NAV26 in Rats

ParameterDescriptionUnits
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC(0-t) Area under the curve from time 0 to the last measurable concentrationngh/mL
AUC(0-inf) Area under the curve from time 0 to infinityngh/mL
t1/2 Elimination half-lifeh
CL ClearanceL/h/kg
Vd Volume of distributionL/kg
F% Bioavailability (for oral administration)%
Validation of the STAT3-NAV2 Signaling Pathway

This protocol describes methods to investigate the involvement of the STAT3-NAV2 signaling pathway in a rat model of rheumatoid arthritis, a condition where this pathway is implicated.[7][8]

Model: Freund's Complete Adjuvant (FCA)-induced arthritis in rats is a common model for rheumatoid arthritis.[9]

Materials:

  • Freund's Complete Adjuvant (FCA)

  • NAV26 solution

  • Vehicle control solution

  • Reagents and equipment for:

    • Western Blotting

    • Co-immunoprecipitation

    • Immunohistochemistry

    • Fibroblast-like synoviocyte (FLS) isolation and culture

Protocol:

  • Induction of Arthritis: Induce arthritis in rats by injecting FCA into the paw or base of the tail. Monitor the development of arthritis by measuring paw thickness and arthritis score.[9]

  • Treatment: Once arthritis is established, treat the rats with NAV26 or vehicle control for a specified period.

  • Tissue Collection: At the end of the treatment period, euthanize the rats and collect synovial tissue from the inflamed joints.

  • Western Blot Analysis:

    • Prepare protein lysates from the synovial tissue.

    • Perform western blotting using primary antibodies against total and phosphorylated forms of STAT3, NAV2, SSH1L, and Cofilin-1.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

    • Quantify the band intensities to determine the effect of NAV26 on the expression and phosphorylation of these proteins.

  • Co-immunoprecipitation:

    • To confirm the interaction between STAT3 and the NAV2 promoter, perform co-immunoprecipitation using an antibody against STAT3, followed by western blotting for NAV2 from synovial tissue lysates.

  • Immunohistochemistry:

    • Fix, embed, and section the synovial tissue.

    • Perform immunohistochemical staining using antibodies against the key proteins in the pathway to visualize their localization and expression within the joint tissue.

  • Fibroblast-like Synoviocyte (FLS) Analysis:

    • Isolate and culture FLS from the synovial tissue of arthritic rats.

    • Treat the cultured FLS with NAV26.

    • Analyze the effects of NAV26 on FLS proliferation, migration, and invasion using appropriate assays (e.g., MTT assay, wound healing assay, Transwell invasion assay).

    • Analyze the expression and phosphorylation of the STAT3-NAV2-SSH1L-Cofilin-1 pathway components in the treated FLS by western blotting.

Mandatory Visualizations

Experimental_Workflow_for_NAV26_Efficacy_Testing cluster_Pain_Models Nociceptive Pain Models Hargreaves_Test Hargreaves Test (Thermal Hyperalgesia) Acclimatization Acclimatization Von_Frey_Test von Frey Test (Mechanical Allodynia) Formalin_Test Formalin Test (Inflammatory Pain) Baseline_Measurement Baseline Measurement Acclimatization->Baseline_Measurement Drug_Administration NAV26/ Vehicle Admin. Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Post-Treatment Measurement Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis Post_Treatment_Measurement->Data_Analysis

Caption: Workflow for assessing the efficacy of NAV26 in rat pain models.

Pharmacokinetic_Study_Workflow Drug_Admin Drug Administration (IV or PO) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation UPLC_MSMS UPLC-MS/MS Analysis Plasma_Separation->UPLC_MSMS PK_Analysis Pharmacokinetic Parameter Calculation UPLC_MSMS->PK_Analysis

Caption: Workflow for the pharmacokinetic study of NAV26 in rats.

STAT3_NAV2_Signaling_Pathway STAT3 STAT3 NAV2 NAV2 STAT3->NAV2 Promotes Transcription SSH1L SSH1L NAV2->SSH1L Activates Cofilin1_P p-Cofilin-1 (Inactive) SSH1L->Cofilin1_P Dephosphorylates Cofilin1 Cofilin-1 (Active) Cofilin1_P->Cofilin1 Actin_Dynamics Actin Dynamics (Cell Migration, Invasion) Cofilin1->Actin_Dynamics Regulates

Caption: The STAT3-NAV2-SSH1L-Cofilin-1 signaling pathway.

References

Application

Application Notes and Protocols for the In-Vitro Use of NAV 26, a Selective Nav1.7 Blocker

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the use of NAV 26, a selective inhibitor of the voltage-gated sodium channel Nav1.7, in various in-vi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of NAV 26, a selective inhibitor of the voltage-gated sodium channel Nav1.7, in various in-vitro assays. The information provided is intended to guide researchers in pharmacology, drug discovery, and related fields in characterizing the activity and cellular effects of this compound.

Introduction to NAV 26

NAV 26 is a potent and selective blocker of the Nav1.7 sodium channel, a key target in pain research.[1] Understanding its mechanism of action and characterizing its effects in cellular models is crucial for its development as a potential therapeutic agent. These notes provide protocols for electrophysiological, fluorescence-based, and cell viability assays to assess the inhibitory activity, functional consequences, and potential cytotoxicity of NAV 26.

Chemical Properties of NAV 26:

PropertyValue
Chemical Name 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide
Molecular Weight 434.41 g/mol
Formula C₂₂H₂₁F₃N₂O₄
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol.
Storage Store at +4°C. For long-term storage of stock solutions, aliquot and store at -20°C or -80°C.

Quantitative Data Summary

The following tables summarize the known quantitative data for NAV 26.

Table 1: Inhibitory Potency of NAV 26

TargetIC₅₀ (nM)Assay SystemReference
Human Nav1.7370Whole-cell patch clamp on HEK293 cells[1]

Table 2: Selectivity Profile of NAV 26

Off-TargetSelectivity vs. Nav1.7NotesReference
Human Nav1.5>85-foldElectrophysiology[1]
hERG>85-foldElectrophysiology[1]

Signaling Pathway

Blockade of the Nav1.7 channel by NAV 26 can influence downstream signaling pathways involved in nociception. A key pathway involves the regulation of the transcription factor Nfat5 and the subsequent expression of proenkephalin (Penk), an endogenous opioid precursor.

Nav1_7_Signaling NAV26 NAV 26 Nav1_7 Nav1.7 Channel NAV26->Nav1_7 blocks Na_influx Na+ Influx Nav1_7->Na_influx facilitates Nfat5 Nfat5 Activation Na_influx->Nfat5 regulates Penk Penk Gene Expression Nfat5->Penk promotes Enkephalins Enkephalin Production Penk->Enkephalins leads to Analgesia Analgesic Effect Enkephalins->Analgesia contributes to

Downstream signaling cascade following Nav1.7 blockade by NAV 26.

Experimental Protocols

The following are detailed protocols for key in-vitro experiments to characterize NAV 26.

Electrophysiology: Whole-Cell Patch Clamp Assay

This protocol is designed to measure the direct inhibitory effect of NAV 26 on Nav1.7 currents.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing hNav1.7 plating Plate cells onto coverslips cell_culture->plating patch Establish whole-cell configuration plating->patch baseline Record baseline Nav1.7 currents patch->baseline compound_app Apply NAV 26 at various concentrations baseline->compound_app record_inhibition Record inhibited currents compound_app->record_inhibition measure_peak Measure peak current amplitude record_inhibition->measure_peak normalize Normalize to baseline measure_peak->normalize dose_response Generate dose-response curve normalize->dose_response ic50 Calculate IC50 dose_response->ic50 Fluorescence_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_plating Plate Nav1.7-expressing cells in a 96- or 384-well plate dye_loading Load cells with a sodium-sensitive fluorescent dye cell_plating->dye_loading add_compound Add NAV 26 at various concentrations dye_loading->add_compound add_activator Add a Nav1.7 activator (e.g., veratridine) add_compound->add_activator measure_fluorescence Measure fluorescence change over time add_activator->measure_fluorescence calculate_inhibition Calculate percent inhibition measure_fluorescence->calculate_inhibition plot_dose_response Plot dose-response curve calculate_inhibition->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50 MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay plate_cells Plate Nav1.7-expressing cells in a 96-well plate incubate_cells Incubate for 24 hours plate_cells->incubate_cells add_nav26 Add serial dilutions of NAV 26 incubate_cells->add_nav26 incubate_treatment Incubate for 24-72 hours add_nav26->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

References

Method

Application Notes and Protocols for NAV26 in Animal Pain Models

Introduction Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical components in the transmission of nociceptive signals. Their preferential expression in peripheral sensory neurons makes them a co...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical components in the transmission of nociceptive signals. Their preferential expression in peripheral sensory neurons makes them a compelling target for the development of novel analgesics with potentially fewer central nervous system side effects. NAV26 is a selective inhibitor of the Nav1.7 channel, with a reported IC50 of 0.37 µM, positioning it as a valuable tool for pain research.[1][2][3][4]

These application notes provide detailed protocols for evaluating the analgesic efficacy of Nav1.7 inhibitors, using NAV26 as the compound of interest, in established rodent models of inflammatory and neuropathic pain. Due to the limited availability of comprehensive preclinical data for NAV26 in the public domain, the quantitative data and specific dosage examples provided herein are based on studies with the well-characterized, selective Nav1.8 inhibitor, A-803467, to serve as a representative guide for experimental design. Researchers should determine the optimal dosage and administration route for NAV26 through empirical dose-response studies.

Signaling Pathway of Nav1.7 in Nociception

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. In nociceptive (pain-sensing) neurons, the Nav1.7 channel plays a crucial role as a threshold channel. Upon a noxious stimulus, Nav1.7 channels open, leading to an influx of sodium ions and depolarization of the neuronal membrane. If this depolarization reaches the threshold, it triggers an action potential that travels along the neuron to the central nervous system, where it is perceived as pain. Inhibition of Nav1.7 by a blocker like NAV26 raises the threshold for action potential firing, thereby reducing the transmission of pain signals.

Nav1.7 Signaling Pathway in Nociception Nav1.7 Signaling Pathway in Nociception cluster_neuron Nociceptive Neuron Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure, chemical) Nav17_Channel Nav1.7 Channel Noxious_Stimulus->Nav17_Channel activates Na_Influx Na+ Influx Nav17_Channel->Na_Influx allows NAV26 NAV26 (Nav1.7 Inhibitor) NAV26->Nav17_Channel blocks Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Nav1.7 signaling pathway in a nociceptive neuron.

Experimental Protocols

Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the efficacy of an analgesic compound against inflammatory pain, characterized by thermal hyperalgesia (increased sensitivity to heat).

Experimental Workflow:

Carrageenan-Induced Inflammatory Pain Workflow Carrageenan-Induced Inflammatory Pain Workflow Acclimatize Acclimatize Animals Baseline Baseline Thermal Sensitivity Measurement (Hargreaves Test) Acclimatize->Baseline Drug_Admin Administer NAV26 or Vehicle Baseline->Drug_Admin Carrageenan_Inject Inject Carrageenan into Hind Paw Drug_Admin->Carrageenan_Inject Post_Treatment_Test Measure Thermal Sensitivity (e.g., at 1, 2, 4 hours post-carrageenan) Carrageenan_Inject->Post_Treatment_Test Data_Analysis Data Analysis Post_Treatment_Test->Data_Analysis Spinal Nerve Ligation (SNL) Workflow Spinal Nerve Ligation (SNL) Workflow SNL_Surgery Spinal Nerve Ligation (SNL) Surgery Recovery Post-operative Recovery (1-2 weeks) SNL_Surgery->Recovery Baseline_Allodynia Establish Baseline Mechanical Allodynia (von Frey Test) Recovery->Baseline_Allodynia Drug_Admin Administer NAV26 or Vehicle Baseline_Allodynia->Drug_Admin Post_Treatment_Test Measure Mechanical Threshold (e.g., at 30, 60, 120 mins post-dose) Drug_Admin->Post_Treatment_Test Data_Analysis Data Analysis Post_Treatment_Test->Data_Analysis Formalin Test Workflow Formalin Test Workflow Acclimatize Acclimatize to Observation Chambers Drug_Admin Administer NAV26 or Vehicle Acclimatize->Drug_Admin Formalin_Inject Inject Formalin into Hind Paw Drug_Admin->Formalin_Inject Observe_Phase1 Observe and Score Phase 1 (0-5 minutes) Formalin_Inject->Observe_Phase1 Observe_Phase2 Observe and Score Phase 2 (15-60 minutes) Observe_Phase1->Observe_Phase2 Data_Analysis Data Analysis Observe_Phase2->Data_Analysis

References

Application

Application Notes and Protocols for NAV 26: A Selective Nav1.7 Blocker

For Researchers, Scientists, and Drug Development Professionals Introduction NAV 26 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] The Nav1.7 channel, encoded by the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAV 26 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a critical role in the transmission of nociceptive signals.[3][4] Genetic gain-of-function mutations in Nav1.7 are associated with inherited pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain, validating Nav1.7 as a key target for the development of novel analgesics.[3][4] These application notes provide detailed information on the solubility of NAV 26 and protocols for its use in key experimental models to investigate pain mechanisms.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of NAV 26 is provided in the table below.

PropertyValueReference
Molecular Weight 434.41 g/mol [5]
Formula C₂₂H₂₁F₃N₂O₄[5]
Purity ≥98%[5]
CAS Number 1198160-14-3[5]
Solubility Data

The solubility of NAV 26 in various solvents is crucial for the preparation of stock and working solutions for in vitro and in vivo experiments.

SolventSolubilityReference
DMSO Up to 100 mM[5]
Ethanol Up to 50 mM[5]
Phosphate-Buffered Saline (PBS), pH 7.4 205 µM (Kinetic Solubility)[6]

Experimental Protocols

Preparation of Stock and Working Solutions

1. Stock Solution Preparation (10 mM in DMSO):

  • To prepare a 10 mM stock solution, dissolve 4.34 mg of NAV 26 (MW = 434.41 g/mol ) in 1 mL of high-purity DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Working Solution Preparation for In Vitro Assays:

  • For in vitro experiments, such as electrophysiology, dilute the DMSO stock solution into the appropriate extracellular buffer (e.g., aCSF or PBS) to the desired final concentration.

  • It is recommended to keep the final DMSO concentration below 0.1% to minimize solvent effects on cellular activity.

  • Prepare fresh working solutions daily.

3. Formulation for In Vivo Administration:

  • For in vivo studies in rodents, NAV 26 can be formulated for various routes of administration, including intravenous (IV), intraperitoneal (IP), or oral (PO).

  • A common vehicle for IV administration is a solution of 5-10% DMSO in a solubilizing agent such as 60% PEG400 or 10% Kolliphor HS-15 in saline or water.[6]

  • For oral administration, a suspension in 0.5% methylcellulose with 0.1% Tween 80 in water is a suitable vehicle.[6]

  • The final formulation should be prepared fresh on the day of the experiment.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol describes the characterization of NAV 26's inhibitory effect on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells) using the whole-cell patch-clamp technique.

Materials:

  • HEK293 cells stably expressing human Nav1.7.

  • Patch-clamp rig with amplifier, digitizer, and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (bath) solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

  • NAV 26 working solutions (prepared as described above).

Procedure:

  • Plate HEK293-hNav1.7 cells on glass coverslips 24-48 hours prior to recording.

  • Transfer a coverslip to the recording chamber and perfuse with extracellular solution.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a holding potential of -100 mV.

  • Record baseline Nav1.7 currents by applying a depolarizing voltage step (e.g., to -10 mV for 20 ms).

  • Apply NAV 26-containing extracellular solution to the cell via a perfusion system. Allow sufficient time for the compound to equilibrate and for the block to reach a steady state.

  • Record Nav1.7 currents in the presence of NAV 26 using the same voltage protocol.

  • To determine the IC₅₀, apply a range of NAV 26 concentrations and measure the peak inward current at each concentration.

  • Normalize the peak current at each concentration to the baseline current and plot the concentration-response curve.

In Vivo Pain Models

NAV 26 has been shown to reduce nociceptive behavior in rat models of pain. Below are example protocols for assessing the efficacy of NAV 26 in two common pain models.

1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:

  • Animal Model: Adult male Sprague-Dawley rats (200-250 g).

  • Induction of Inflammation: Inject 100 µL of CFA (1 mg/mL) into the plantar surface of one hind paw. This will induce a localized inflammation and hypersensitivity to thermal and mechanical stimuli.

  • Drug Administration: Administer NAV 26 or vehicle via the desired route (e.g., intraperitoneal or oral). A suggested starting dose for a related Nav1.7 inhibitor was in the range of 1-10 mg/kg.[7]

  • Behavioral Testing:

    • Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.

    • Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold to a mechanical stimulus.

  • Experimental Timeline:

    • Day 0: Induce inflammation with CFA injection.

    • Day 1-7: Monitor the development of hyperalgesia and allodynia.

    • Day 7 (or when hypersensitivity is established): Administer NAV 26 or vehicle and perform behavioral testing at various time points post-dosing (e.g., 30, 60, 120, 240 minutes).

2. Chemotherapy-Induced Neuropathic Pain (CINP) Model:

  • Animal Model: Adult male Sprague-Dawley rats (200-250 g).

  • Induction of Neuropathy: Administer a chemotherapeutic agent such as paclitaxel (e.g., 2 mg/kg, intraperitoneally) on four alternate days (days 0, 2, 4, 6).[8]

  • Drug Administration: Once neuropathic pain is established (typically 7-14 days after the last paclitaxel injection), administer NAV 26 or vehicle.

  • Behavioral Testing: Assess mechanical allodynia using von Frey filaments as described above.

  • Experimental Timeline:

    • Days 0, 2, 4, 6: Administer paclitaxel.

    • Days 7-21: Monitor the development of mechanical allodynia.

    • Once allodynia is stable: Administer NAV 26 or vehicle and perform behavioral testing at various time points post-dosing.

Signaling Pathway and Experimental Workflow Diagrams

NAV26_Signaling_Pathway cluster_0 Nociceptive Neuron Terminal Noxious Stimulus Noxious Stimulus Nav1.7 Nav1.7 Noxious Stimulus->Nav1.7 Depolarization Action Potential Action Potential Nav1.7->Action Potential Na+ Influx CaV Channels CaV Channels Action Potential->CaV Channels Depolarization Vesicle Fusion Vesicle Fusion CaV Channels->Vesicle Fusion Ca2+ Influx Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release NAV 26 NAV 26 NAV 26->Nav1.7 Blockade

Caption: NAV 26 blocks Nav1.7, inhibiting action potential generation and subsequent neurotransmitter release in nociceptive neurons.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo A Prepare NAV 26 Stock (10 mM in DMSO) B Dilute to Working Concentration in Extracellular Buffer A->B C Whole-Cell Patch-Clamp on hNav1.7 expressing cells B->C D Determine IC50 C->D E Formulate NAV 26 for In Vivo Administration G Administer NAV 26 to Rodents E->G F Induce Pain Model (e.g., CFA, CINP) F->G H Assess Analgesic Effect (Behavioral Testing) G->H

Caption: General experimental workflow for evaluating NAV 26 in vitro and in vivo.

References

Method

Application Notes and Protocols for Studying the Atypical Sodium Channel Naᵥ2.1 (SCN7A) in Electrophysiology

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to understanding and studying the atypical voltage-gated sodium channel Naᵥ2.1, also known as Naₓ or S...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and studying the atypical voltage-gated sodium channel Naᵥ2.1, also known as Naₓ or SCN7A. Unlike canonical voltage-gated sodium channels, Naᵥ2.1 is not gated by changes in membrane potential but rather functions as a sensor of extracellular sodium concentration. This unique characteristic implicates it in a variety of physiological and pathophysiological processes, including sodium homeostasis, inflammation, and fibrosis, making it a novel target for drug discovery.

Introduction to Naᵥ2.1 (SCN7A)

Naᵥ2.1 is encoded by the SCN7A gene (previously known as SCN6A) and belongs to the voltage-gated sodium channel family. However, key amino acid substitutions in its voltage-sensing domains render it insensitive to voltage changes. Instead, it is activated by increases in the extracellular sodium concentration, typically above the physiological level of ~150 mM.[1] Naᵥ2.1 is expressed in various tissues, including the heart, uterus, and glial cells.[1] Its role as a sodium sensor positions it as a crucial player in regulating cellular responses to changes in the extracellular environment.

Electrophysiological Properties of Naᵥ2.1

The electrophysiological profile of Naᵥ2.1 is distinct from other Naᵥ channels. The following table summarizes its key quantitative properties based on studies in heterologous expression systems and native cells.

PropertyValueExperimental ConditionsReference
Activation Activated by extracellular Na⁺Recordings from murine dorsal root ganglion (DRG) neurons showed a tetrodotoxin-insensitive inward sodium current in high sodium solution in wild-type but not in Scn7a knockout mice.[2]
Voltage-Gating Voltage-insensitiveLacks the full complement of positively charged residues in the S4 voltage-sensing domains.[2]
Single-Channel Conductance ~9.2 - 13.1 pSRecordings from a peptide-gated sodium channel with similar properties expressed in Xenopus oocytes. Specific values for Naᵥ2.1 are not yet definitively established.[3]
Ion Selectivity (PNa/PX) Na⁺ ≈ Li⁺ >> K⁺, Ca²⁺, Mg²⁺Determined by measuring reversal potentials in ion substitution experiments.[4][5]
Pharmacology Insensitive to Tetrodotoxin (TTX)Studies in murine DRG neurons demonstrated a TTX-insensitive inward sodium current.[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Naᵥ2.1 Currents in a Heterologous Expression System

This protocol is designed for recording Naᵥ2.1 currents from a mammalian cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human SCN7A gene.

Materials:

  • Cells: HEK293 or CHO cells transfected with a plasmid containing the human SCN7A cDNA.

  • Recording Pipettes: Borosilicate glass capillaries (1.5-1.8 mm outer diameter), pulled to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Patch-Clamp Amplifier and Data Acquisition System: Capable of voltage-clamp recordings.

  • Perfusion System: To allow for rapid changes in the extracellular solution.

Solutions:

SolutionComponentConcentration (mM)
Intracellular (Pipette) Solution CsF120
NaCl10
CaCl₂1
MgCl₂1
EGTA10
TEA-Cl10
HEPES10
pH adjusted to 7.3 with CsOH
Extracellular (Bath) Solution (Control) NaCl140
KCl4
MgCl₂1
CaCl₂2
D-Glucose5
HEPES10
pH adjusted to 7.4 with NaOH
Extracellular (Bath) Solution (High Na⁺) NaCl160-180
KCl4
MgCl₂1
CaCl₂2
D-Glucose5
HEPES10
pH adjusted to 7.4 with NaOH

Procedure:

  • Cell Preparation: Plate the SCN7A-transfected cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass pipettes and fire-polish the tips to a resistance of 2-5 MΩ. Fill the pipettes with the intracellular solution and ensure there are no air bubbles.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the control extracellular solution.

    • Approach a single, healthy-looking cell with the recording pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Recording Naᵥ2.1 Currents:

    • Hold the cell at a membrane potential of -60 mV.

    • Apply a series of voltage steps or ramps to monitor for any voltage-activated currents (which should be minimal for Naᵥ2.1).

    • Perfuse the chamber with the high Na⁺ extracellular solution to activate Naᵥ2.1 channels.

    • Record the resulting inward current.

    • To confirm that the recorded current is mediated by Naᵥ2.1, switch back to the control extracellular solution and observe the reversal of the current.

  • Data Analysis:

    • Measure the amplitude of the sodium-induced current.

    • Construct a dose-response curve by applying a range of extracellular sodium concentrations to determine the EC₅₀.

Signaling Pathways and Experimental Workflows

Naᵥ2.1-Mediated Sodium Sensing and Downstream Signaling

Naᵥ2.1 acts as a sensor for elevated extracellular sodium, which triggers a signaling cascade that can influence various cellular processes, including inflammation and fibrosis. A key interaction is with the Na⁺/K⁺-ATPase.

NaV2_1_Signaling extracellular_Na High Extracellular [Na⁺] Nav2_1 Naᵥ2.1 (SCN7A) extracellular_Na->Nav2_1 Activates Na_influx Na⁺ Influx Nav2_1->Na_influx ENaC_upregulation ENaC Upregulation (via Prostasin) Nav2_1->ENaC_upregulation Induces Na_K_ATPase Na⁺/K⁺-ATPase Na_influx->Na_K_ATPase Stimulates ATP_hydrolysis ATP Hydrolysis Na_K_ATPase->ATP_hydrolysis Glucose_uptake Glucose Uptake (GLUT) ATP_hydrolysis->Glucose_uptake Depletion drives Glycolysis Aerobic Glycolysis Glucose_uptake->Glycolysis Lactate Lactate Production Glycolysis->Lactate MCT Lactate Efflux (MCT) Lactate->MCT Extracellular_Lactate Extracellular Lactate MCT->Extracellular_Lactate Fibroblast_activation Fibroblast Activation & Fibrosis Extracellular_Lactate->Fibroblast_activation Promotes Pro_inflammatory_genes Pro-inflammatory Gene Expression Fibroblast_activation->Pro_inflammatory_genes ENaC_upregulation->Pro_inflammatory_genes Leads to

Caption: Naᵥ2.1 signaling cascade in response to high extracellular sodium.

Experimental Workflow for Investigating Naᵥ2.1 Function

A typical workflow for characterizing the function of Naᵥ2.1 and its role in a specific cellular context is outlined below.

Experimental_Workflow start Hypothesis: Naᵥ2.1 is involved in [Cellular Process] expression_analysis Expression Analysis (qRT-PCR, Western Blot, Immunohistochemistry) start->expression_analysis Step 1 heterologous_expression Heterologous Expression (SCN7A in HEK293/CHO) start->heterologous_expression Step 2a knockdown Gene Knockdown (siRNA/shRNA) start->knockdown Step 3a data_analysis Data Analysis and Interpretation expression_analysis->data_analysis electrophysiology Electrophysiology (Patch-Clamp) heterologous_expression->electrophysiology Step 2b electrophysiology->data_analysis functional_assays Functional Assays (e.g., Migration, Proliferation, Cytokine measurement) knockdown->functional_assays Step 3b functional_assays->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for studying Naᵥ2.1 function.

Pharmacological Modulation of Naᵥ2.1

The pharmacological profile of Naᵥ2.1 is still under active investigation. Due to its structural differences from other Naᵥ channels, it is largely insensitive to common blockers like tetrodotoxin.[2] The development of specific modulators for Naᵥ2.1 is a key area for future research and could provide novel therapeutic agents for conditions involving dysregulated sodium homeostasis and inflammation.

CompoundTypeIC₅₀/EC₅₀NotesReference
Tetrodotoxin (TTX)BlockerInsensitiveDoes not block Naᵥ2.1 currents at concentrations that block other Naᵥ channels.[1][2]
Endothelin-3 (ET-3)Activator-Shown to activate Naᵥ2.1 signaling through the ETBR receptor, PKC, and ERK pathway.[2]

Conclusion

The atypical sodium channel Naᵥ2.1 represents an exciting and relatively underexplored target for research and drug development. Its unique function as a sodium sensor opens up new avenues for understanding and potentially treating a range of disorders. The protocols and information provided here serve as a foundation for researchers to design and execute robust electrophysiological studies to further elucidate the role of Naᵥ2.1 in health and disease.

References

Application

Application Notes and Protocols for NAV 26 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Introduction NAV 26 is a potent and selective small-molecule blocker of the voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel, encoded by the SCN9A...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAV 26 is a potent and selective small-molecule blocker of the voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics. It is predominantly expressed in peripheral sensory neurons, including nociceptors, where it plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli.[2][3] Gain-of-function mutations in Nav1.7 are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain, highlighting the channel's crucial role in pain sensation.[2] These characteristics make Nav1.7 a prime target for the development of novel, non-opioid analgesics.

This document provides detailed protocols for utilizing NAV 26 in common cell-based assays to characterize its inhibitory effects on Nav1.7 channels. It also presents a summary of its pharmacological properties and an overview of the Nav1.7 signaling pathway.

Pharmacological Profile of NAV 26

NAV 26 demonstrates high affinity and selectivity for the Nav1.7 channel. A summary of its key pharmacological data is presented below.

ParameterValueAssay TypeCell LineReference
IC50 370 nMNot specifiedNot specified[1]
Selectivity >85-fold vs. Nav1.5Not specifiedNot specified[1]
Selectivity >85-fold vs. hERGNot specifiedNot specified[1]

Experimental Protocols

The following protocols describe standard cell-based assays for evaluating the potency and mechanism of action of Nav1.7 channel blockers like NAV 26.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems offer a high-throughput method for directly measuring ion channel activity and are considered a gold standard for characterizing ion channel modulators.

Objective: To determine the concentration-dependent inhibition of Nav1.7 currents by NAV 26.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human Nav1.7 (hNav1.7).

  • Automated Patch-Clamp System: e.g., QPatch, Patchliner, or SyncroPatch.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

  • NAV 26 Stock Solution: 10 mM in DMSO.

Procedure:

  • Cell Preparation: Culture hNav1.7-expressing cells according to standard protocols. On the day of the experiment, harvest the cells and prepare a single-cell suspension in the external solution.

  • Compound Preparation: Prepare a serial dilution of NAV 26 in the external solution to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Assay Execution:

    • Load the cell suspension, internal solution, and compound plate onto the automated patch-clamp system.

    • Initiate the automated protocol for obtaining whole-cell patch-clamp recordings.

    • Establish a stable whole-cell configuration and record baseline Nav1.7 currents. A typical voltage protocol involves holding the cell at -120 mV and applying a depolarizing step to 0 mV to elicit the peak inward sodium current.

    • Apply the different concentrations of NAV 26 and the vehicle control to the cells. Allow for sufficient incubation time for the compound to reach its target and achieve a steady-state block.

    • Record Nav1.7 currents in the presence of the compound using the same voltage protocol.

  • Data Analysis:

    • Measure the peak inward current amplitude for each cell at each concentration.

    • Normalize the current in the presence of the compound to the baseline current.

    • Plot the normalized current as a function of the NAV 26 concentration and fit the data to a concentration-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Experimental Workflow for Automated Patch-Clamp

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Prepare hNav1.7 Cell Suspension load_system Load Cells, Solutions, and Compounds cell_prep->load_system comp_prep Prepare NAV 26 Serial Dilutions comp_prep->load_system establish_wc Establish Whole-Cell Configuration load_system->establish_wc record_base Record Baseline Nav1.7 Currents establish_wc->record_base apply_comp Apply NAV 26 / Vehicle record_base->apply_comp record_treat Record Post-Treatment Currents apply_comp->record_treat measure_peak Measure Peak Current Amplitude record_treat->measure_peak normalize Normalize to Baseline measure_peak->normalize plot_fit Plot Concentration-Response Curve normalize->plot_fit calc_ic50 Calculate IC50 plot_fit->calc_ic50

Caption: Workflow for automated patch-clamp electrophysiology.

Fluorescence-Based Calcium Imaging Assay

This assay provides an indirect measure of Nav1.7 channel activity by detecting changes in intracellular calcium concentration that occur as a result of membrane depolarization and subsequent activation of voltage-gated calcium channels.

Objective: To assess the inhibitory effect of NAV 26 on Nav1.7-mediated neuronal activity.

Materials:

  • Cell Type: Primary dorsal root ganglion (DRG) neurons cultured from rodents or human iPSC-derived sensory neurons.

  • Calcium Indicator Dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Fluorescence Plate Reader or Microscope: Equipped with appropriate filters and environmental control (37°C, 5% CO₂).

  • Assay Buffer (HBSS): Hank's Balanced Salt Solution with calcium and magnesium.

  • Depolarizing Agent: e.g., Veratridine or high extracellular potassium (KCl).

  • NAV 26 Stock Solution: 10 mM in DMSO.

Procedure:

  • Cell Plating: Plate DRG neurons in a multi-well plate suitable for fluorescence imaging and culture for an appropriate duration to allow for neurite outgrowth and network formation.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Incubate the cells with the dye loading solution at 37°C for 30-60 minutes.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Incubation:

    • Prepare dilutions of NAV 26 in HBSS.

    • Add the NAV 26 dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader or on the microscope stage.

    • Record a baseline fluorescence signal.

    • Add the depolarizing agent (e.g., veratridine) to all wells to activate Nav1.7 channels and induce membrane depolarization.

    • Immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the response in the presence of NAV 26 to the response of the vehicle control.

    • Plot the normalized response as a function of NAV 26 concentration to determine the IC50.

Experimental Workflow for Calcium Imaging Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate DRG Neurons load_dye Load with Calcium Indicator plate_cells->load_dye incubate_comp Incubate with NAV 26 / Vehicle load_dye->incubate_comp record_base Record Baseline Fluorescence incubate_comp->record_base add_stim Add Depolarizing Agent record_base->add_stim record_resp Record Fluorescence Response add_stim->record_resp calc_deltaF Calculate ΔF (Peak - Baseline) record_resp->calc_deltaF normalize_resp Normalize to Vehicle Control calc_deltaF->normalize_resp plot_ic50 Plot Concentration-Response and Determine IC50 normalize_resp->plot_ic50 G cluster_stimulus Peripheral Stimulus cluster_membrane Membrane Events cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition by NAV 26 stimulus Noxious Stimulus (e.g., heat, mechanical) depol Membrane Depolarization stimulus->depol nav17_open Nav1.7 Channel Opening depol->nav17_open na_influx Na⁺ Influx nav17_open->na_influx ap Action Potential Generation na_influx->ap ap_prop Action Potential Propagation ap->ap_prop ca_channel Voltage-Gated Ca²⁺ Channel Opening ap_prop->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx nt_release Neurotransmitter Release (Glutamate, Substance P, CGRP) ca_influx->nt_release nt_bind Neurotransmitter Binding to Receptors nt_release->nt_bind signal_trans Pain Signal Transmission to Brain nt_bind->signal_trans nav26 NAV 26 nav26->nav17_open Blocks

References

Method

Application Notes and Protocols for Studying Naᵥ1.7 Channel Function Using NAV 26

For Researchers, Scientists, and Drug Development Professionals Introduction The voltage-gated sodium channel Naᵥ1.7 has emerged as a critical target in the field of pain research. Its preferential expression in peripher...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Naᵥ1.7 has emerged as a critical target in the field of pain research. Its preferential expression in peripheral sensory neurons and its integral role in the generation and propagation of action potentials in response to noxious stimuli make it a prime candidate for the development of novel analgesics.[1] Genetic studies have solidified Naᵥ1.7's importance, with loss-of-function mutations leading to a congenital inability to experience pain, and gain-of-function mutations resulting in debilitating pain syndromes. This validation has spurred significant efforts to identify selective inhibitors of this channel.

NAV 26 is a selective blocker of the Naᵥ1.7 channel, demonstrating an IC₅₀ of 370 nM.[2][3] It exhibits a selectivity of over 85-fold for Naᵥ1.7 compared to Naᵥ1.5 and hERG channels, making it a valuable tool for investigating the specific roles of Naᵥ1.7 in cellular and in vivo models of nociception.[2][3] These application notes provide detailed protocols for utilizing NAV 26 to characterize Naᵥ1.7 function using electrophysiological and high-throughput screening methods.

Data Presentation: NAV 26 and Reference Naᵥ1.7 Inhibitors

The following tables summarize the quantitative data for NAV 26 and other notable Naᵥ1.7 inhibitors for comparative analysis.

Table 1: Properties of NAV 26

PropertyValueReference
Chemical Name 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide[3]
Molecular Weight 434.41 g/mol [2]
Formula C₂₂H₂₁F₃N₂O₄[2]
Solubility Soluble to 100 mM in DMSO and 50 mM in ethanol[2]
Purity ≥98%[2]
Storage Store at +4°C[2]
CAS Number 1198160-14-3[2]

Table 2: In Vitro Potency and Selectivity of NAV 26 and Reference Compounds

CompoundNaᵥ1.7 IC₅₀ (nM)Selectivity vs. Naᵥ1.5Selectivity vs. hERGNotesReference
NAV 26 370>85-fold>85-foldSelective Naᵥ1.7 blocker.[2][3]
PF-05089771 11>1000-fold vs. Naᵥ1.5-Potent and selective arylsulfonamide inhibitor.[4]
ST-2262 72>200-fold vs. Naᵥ1.1-1.6, 1.8-State-independent pore blocker.[5]
Amitriptyline 4,600--Tricyclic antidepressant with Naᵥ channel blocking activity.[6]
Carbamazepine 25,000--Anticonvulsant with use-dependent Naᵥ channel blockade.[7]

Note: The selectivity of NAV 26 against other Naᵥ subtypes (Naᵥ1.1, 1.2, 1.3, 1.4, 1.6, 1.8, 1.9) is not extensively reported in the public domain. Researchers should determine this profile experimentally if required for their specific application.

Experimental Protocols

Protocol 1: Automated Patch-Clamp Electrophysiology for Naᵥ1.7 Inhibition

This protocol is designed for automated patch-clamp systems (e.g., QPatch, Patchliner, or SyncroPatch) to assess the inhibitory effect of NAV 26 on Naᵥ1.7 channels stably expressed in HEK293 or CHO cells.

1. Cell Culture:

  • Culture HEK293 or CHO cells stably expressing human Naᵥ1.7 in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., 500 µg/mL G418).

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days and harvest for experiments when they reach 70-90% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

  • NAV 26 Stock Solution: Prepare a 10 mM stock solution of NAV 26 in 100% DMSO. Store at -20°C.

  • Test Solutions: Serially dilute the NAV 26 stock solution in the external solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration should be ≤0.1%.

3. Electrophysiological Recording:

  • Cell Preparation: Harvest cells using a gentle, non-enzymatic dissociation solution and resuspend in the external solution at a suitable density for the automated patch-clamp system.

  • Whole-Cell Configuration: Establish whole-cell recordings according to the instrument's protocol. Aim for seal resistances >1 GΩ.

  • Voltage Protocols:

    • Resting State Inhibition:

      • Holding Potential: -120 mV to ensure channels are in the resting state.

      • Test Pulse: Depolarize to 0 mV for 20 ms to elicit a peak inward current.

      • Apply test pulses at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

    • State-Dependent Inhibition (Inactivated State):

      • Holding Potential: -120 mV.

      • Conditioning Pulse: Apply a depolarizing prepulse to a voltage near the V½ of inactivation (e.g., -70 mV) for 500 ms to induce inactivation.

      • Test Pulse: Depolarize to 0 mV for 20 ms.

    • Use-Dependent Inhibition:

      • Holding Potential: -120 mV.

      • Pulse Train: Apply a train of depolarizing pulses to 0 mV for 20 ms at a higher frequency (e.g., 10 Hz) to assess use-dependent block.

4. Data Analysis:

  • Measure the peak inward Naᵥ1.7 current in the absence (control) and presence of different concentrations of NAV 26.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.

Protocol 2: Thallium Flux Assay for High-Throughput Screening

This protocol describes a fluorescence-based thallium flux assay, a surrogate for sodium ion influx, suitable for high-throughput screening of Naᵥ1.7 inhibitors like NAV 26.

1. Cell Culture and Plating:

  • Culture and maintain Naᵥ1.7-expressing cells as described in Protocol 1.

  • Plate the cells in 96- or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

2. Reagents and Solutions:

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Thallium-Sensitive Fluorescent Dye: Use a commercially available kit (e.g., FluxOR™) and prepare the dye loading solution according to the manufacturer's instructions.

  • Stimulus Buffer: Prepare the stimulus buffer containing an Naᵥ channel activator (e.g., veratridine) and thallium sulfate (Tl₂SO₄) in the assay buffer. The optimal concentrations of veratridine and Tl₂SO₄ should be determined empirically.

  • NAV 26 Test Solutions: Prepare serial dilutions of NAV 26 in the assay buffer.

3. Assay Procedure:

  • Dye Loading: Remove the culture medium from the cells and add the dye loading solution. Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Incubation: Wash the cells with the assay buffer and then add the NAV 26 test solutions. Incubate for 10-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the microplate in a fluorescence plate reader (e.g., FLIPR).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the stimulus buffer to all wells simultaneously using the plate reader's integrated fluidics.

    • Continue to measure the fluorescence kinetically for 60-180 seconds.

4. Data Analysis:

  • The influx of thallium through open Naᵥ1.7 channels will cause an increase in fluorescence.

  • Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.

  • Normalize the data to the control wells (no inhibitor).

  • Plot the concentration-response curve and calculate the IC₅₀ for NAV 26.

Visualizations

Naᵥ1.7 Signaling Pathway in Pain Perception

NaV1_7_Pain_Pathway cluster_Nociceptor Nociceptor Terminal cluster_Spinal_Cord Spinal Cord (Dorsal Horn) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) TRP_Channels TRP Channels (e.g., TRPV1) Noxious_Stimuli->TRP_Channels Depolarization Membrane Depolarization TRP_Channels->Depolarization NaV1_7 Naᵥ1.7 Activation Depolarization->NaV1_7 Action_Potential Action Potential Generation NaV1_7->Action_Potential Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Activation Neurotransmitter_Release->Postsynaptic_Neuron Pain_Signal_to_Brain Pain Signal to Brain Postsynaptic_Neuron->Pain_Signal_to_Brain NAV_26 NAV 26 NAV_26->NaV1_7 Inhibition

Caption: Naᵥ1.7 signaling in nociceptive pathways and the inhibitory action of NAV 26.

Experimental Workflow for Naᵥ1.7 Inhibitor Characterization

Experimental_Workflow Start Start Cell_Line Naᵥ1.7 Stable Cell Line (HEK293 or CHO) Start->Cell_Line HTS High-Throughput Screening (Thallium Flux Assay) Cell_Line->HTS Hit_Confirmation Hit Confirmation & Potency (Automated Patch-Clamp) HTS->Hit_Confirmation Selectivity_Profiling Selectivity Profiling (vs. other Naᵥ subtypes) Hit_Confirmation->Selectivity_Profiling State_Dependence State-Dependence Analysis (Voltage Protocols) Hit_Confirmation->State_Dependence In_Vivo_Models In Vivo Pain Models (e.g., Formalin Test) Selectivity_Profiling->In_Vivo_Models State_Dependence->In_Vivo_Models End End In_Vivo_Models->End

Caption: Workflow for the characterization of Naᵥ1.7 inhibitors like NAV 26.

Logical Relationship in Ion Channel Drug Discovery

Drug_Discovery_Logic Target_ID Target Identification Naᵥ1.7 as a pain target Target_Validation Target Validation Genetic evidence (CIP/PEPD) Target_ID->Target_Validation Assay_Dev Assay Development Electrophysiology, HTS Target_Validation->Assay_Dev Screening Screening Identify 'Hits' like NAV 26 Assay_Dev->Screening Lead_Op Lead Optimization Improve potency & selectivity Screening->Lead_Op Preclinical Preclinical Studies In vivo efficacy and safety Lead_Op->Preclinical Clinical Clinical Trials Human studies Preclinical->Clinical

Caption: Logical progression of ion channel drug discovery, from target to clinical trials.

References

Application

Application Notes and Protocols for Studying Nav1.7 in Neuropathic Pain Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of the voltage-gated sodium channel Nav1.7, its critical role in neuropathic pain, and protocols for its investi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the voltage-gated sodium channel Nav1.7, its critical role in neuropathic pain, and protocols for its investigation in preclinical models.

Introduction to Nav1.7 in Neuropathic Pain

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a key player in the transmission of pain signals.[1][2] Its significance is underscored by human genetic studies: gain-of-function mutations in SCN9A lead to debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a complete inability to perceive pain (congenital insensitivity to pain)[1][2][3]. This makes Nav1.7 a highly validated target for the development of novel analgesics.

Nav1.7 is predominantly expressed in peripheral sensory neurons, including nociceptors in the dorsal root ganglion (DRG) and trigeminal ganglion, as well as sympathetic ganglion neurons[2][4]. It acts as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials in response to noxious stimuli[5].

The role of Nav1.7 in neuropathic pain is complex and, in some aspects, contested. While some animal models of neuropathic pain show an upregulation of Nav1.7 expression and function in DRG neurons, others report a decrease[4][6]. For instance, in the Chronic Constriction Injury (CCI) model, both mRNA and protein expression of Nav1.7 are increased in the DRG[1][6][7]. Conversely, the Spinal Nerve Ligation (SNL) model has shown reduced Nav1.7 mRNA levels in injured neurons[4]. Despite these discrepancies, targeting Nav1.7 with selective inhibitors has demonstrated analgesic effects in various preclinical neuropathic pain models[7][8].

Key Signaling Pathways

The function of Nav1.7 is modulated by intracellular signaling cascades, notably the mitogen-activated protein kinase (MAPK) pathway. In the context of neuropathic pain, activated p38 MAPK and extracellular signal-regulated kinase (ERK1/2) can phosphorylate the Nav1.7 channel[1][4]. This phosphorylation can lead to a hyperpolarizing shift in the voltage-dependence of Nav1.7 activation, lowering the threshold for action potential firing and increasing neuronal excitability[4]. This mechanism is thought to contribute to the ectopic discharges characteristic of neuropathic pain[4].

Nav1_7_Signaling_Pathway cluster_0 Upstream Activators cluster_1 Signaling Cascade cluster_2 Channel Modulation cluster_3 Cellular Effects Nerve Injury Nerve Injury MAPK_Pathway MAPK Pathway (p38, ERK1/2) Nerve Injury->MAPK_Pathway Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->MAPK_Pathway Phosphorylation Phosphorylation MAPK_Pathway->Phosphorylation Nav1_7 Nav1.7 Channel Lowered_AP_Threshold Lowered Action Potential Threshold Nav1_7->Lowered_AP_Threshold Phosphorylation->Nav1_7 Increased_Excitability Increased Neuronal Excitability Lowered_AP_Threshold->Increased_Excitability Ectopic_Discharges Ectopic Discharges Increased_Excitability->Ectopic_Discharges

Nav1.7 modulation by the MAPK signaling pathway in neuropathic pain.

Data Presentation: Nav1.7 in Neuropathic Pain Models

Table 1: Changes in Nav1.7 Expression in Preclinical Neuropathic Pain Models
Animal ModelTissueChange in Nav1.7 mRNAChange in Nav1.7 ProteinReference
Chronic Constriction Injury (CCI)Ipsilateral L4/L5 DRGIncreasedIncreased[1][6][7]
Spinal Nerve Ligation (SNL)Injured L5 DRGDecreasedDecreased[4][6]
Spinal Nerve Ligation (SNL)Uninjured L4 DRGNot reportedIncreased[6]
Paclitaxel-Induced NeuropathyDRGIncreasedIncreased[8][9]
Painful Human NeuromasBlind-ending axonsNot reportedIncreased[4]
Plantar IncisionDRGNot reportedIncreased[10]
Table 2: Pharmacological Inhibition of Nav1.7 in Neuropathic Pain Models
CompoundModelEffectReference
PF-04856264CFA-induced inflammatory painAttenuated mechanical hypersensitivity[11]
PF-04856264SCI-induced neuropathic painModestly attenuated mechanical hypersensitivity[11]
ProTx IIPaclitaxel-induced neuropathyAttenuated behavioral signs of CIPN[8]
Nav1.7-IN-2Chronic Constriction Injury (CCI)Anti-allodynic effect[12]
XEN402 (topical)Postherpetic neuralgia (clinical)No significant improvement in overall pain[2]
PF-05089771Painful diabetic peripheral neuropathy (clinical)Not statistically significant reduction in pain compared to placebo[13][14]

Experimental Protocols

Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol describes the induction of the CCI model in rats to study neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 silk sutures

Procedure:

  • Anesthetize the rat using isoflurane.

  • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

  • Carefully dissect the connective tissue to isolate the sciatic nerve proximal to its trifurcation.

  • Loosely tie four ligatures (4-0 silk suture) around the sciatic nerve with approximately 1 mm spacing between them.

  • The ligatures should be tightened until a slight constriction of the nerve is observed, just enough to impede epineural circulation.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for at least 3 days before behavioral testing.

CCI_Workflow Start Start Anesthetize_Rat Anesthetize Rat Start->Anesthetize_Rat Expose_Sciatic_Nerve Expose Sciatic Nerve Anesthetize_Rat->Expose_Sciatic_Nerve Place_Ligatures Place 4 Loose Ligatures Expose_Sciatic_Nerve->Place_Ligatures Suture_Incision Suture Incision Place_Ligatures->Suture_Incision Recovery Post-operative Recovery (≥3 days) Suture_Incision->Recovery Behavioral_Testing Behavioral Testing (e.g., von Frey) Recovery->Behavioral_Testing End End Behavioral_Testing->End

Workflow for the Chronic Constriction Injury (CCI) model.
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments

This protocol details the measurement of mechanical withdrawal thresholds to assess allodynia.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Place the animal in a testing chamber on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.

  • Begin with a von Frey filament in the middle of the force range and apply it to the plantar surface of the hind paw.

  • The filament should be pushed until it bends, and the force should be held for 3-5 seconds.

  • A positive response is a sharp withdrawal or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold (PWT).

    • If there is a positive response, use the next weaker filament.

    • If there is no response, use the next stronger filament.

  • Record the pattern of responses and calculate the 50% PWT using the appropriate formula.

  • Administer the test compound (e.g., a Nav1.7 inhibitor) and measure the PWT at various time points (e.g., 30, 60, 120, 240 minutes) to determine the time course of the analgesic effect.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons

This protocol outlines the recording of Nav1.7 currents from cultured DRG neurons.

Materials:

  • Cultured DRG neurons on coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular and intracellular recording solutions

  • Perfusion system

  • Test compound (e.g., Nav1.7 inhibitor)

Procedure:

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Recording Setup:

    • Transfer a coverslip with cultured DRG neurons to the recording chamber.

    • Perfuse the chamber with extracellular solution.

  • Establish Whole-Cell Configuration:

    • Approach a single DRG neuron with the recording pipette.

    • Establish a giga-ohm seal and then rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a holding potential of -120 mV.

    • Record baseline Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 50 ms).

  • Compound Application:

    • Prepare serial dilutions of the Nav1.7 inhibitor in the extracellular solution.

    • Apply each concentration to the cell via the perfusion system for a sufficient time to reach a steady-state block (typically 2-5 minutes).

    • Record the Nav1.7 current at each concentration using the same voltage protocol.

  • Data Analysis:

    • Measure the peak inward current at each concentration of the inhibitor.

    • Normalize the peak current at each concentration to the baseline current.

    • Plot the normalized current as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cultured DRG Neurons Start->Prepare_Cells Establish_Patch Establish Whole-Cell Patch-Clamp Configuration Prepare_Cells->Establish_Patch Record_Baseline Record Baseline Nav1.7 Currents Establish_Patch->Record_Baseline Apply_Compound Apply Nav1.7 Inhibitor (Varying Concentrations) Record_Baseline->Apply_Compound Record_Blocked_Currents Record Blocked Currents Apply_Compound->Record_Blocked_Currents Analyze_Data Analyze Data (Determine IC50) Record_Blocked_Currents->Analyze_Data End End Analyze_Data->End

Workflow for whole-cell patch-clamp experiments.

Conclusion

Nav1.7 remains a compelling target for the treatment of neuropathic pain, despite the challenges in translating preclinical findings to clinical efficacy[15][16]. The discrepancies observed in Nav1.7 expression across different animal models and the failure of selective inhibitors in some clinical trials highlight the complexity of neuropathic pain pathophysiology and the need for refined preclinical models and translational strategies[15][16]. The protocols and data presented here provide a framework for researchers to investigate the role of Nav1.7 in neuropathic pain and to evaluate the potential of novel therapeutic agents targeting this channel.

References

Method

Application Notes and Protocols for Measuring NaV1.7 Efficacy

Topic: Techniques for Measuring NaV1.7 Efficacy Audience: Researchers, scientists, and drug development professionals. Introduction The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a genetically val...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Techniques for Measuring NaV1.7 Efficacy Audience: Researchers, scientists, and drug development professionals.

Introduction

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics.[1][2] It is preferentially expressed in peripheral sensory and sympathetic neurons, where it acts as a threshold channel, amplifying subthreshold depolarizations to regulate neuronal excitability.[3] Gain-of-function mutations in SCN9A lead to debilitating inherited pain syndromes, whereas loss-of-function mutations result in a congenital insensitivity to pain (CIP).[1][2][4] This makes NaV1.7 a compelling target for the development of novel, non-opioid analgesics.[5][6] In chronic inflammatory and neuropathic conditions, NaV1.7 expression is often upregulated, further solidifying its role in pathological pain states.[2][7][8]

This document provides detailed application notes and protocols for assessing the efficacy of NaV1.7 inhibitors, covering both in vitro and in vivo methodologies.

Mechanism of Action and Signaling Pathways

NaV1.7 channels are crucial for setting the threshold for action potential generation in nociceptive neurons.[3] Upon tissue damage or inflammation, released mediators cause a depolarization at nociceptor terminals. NaV1.7 amplifies these small depolarizations, leading to the generation of an action potential that propagates along the sensory neuron to the spinal cord, ultimately being perceived as pain in the brain.[3]

The function of NaV1.7 is not isolated; it is modulated by intracellular signaling cascades. For instance, Mitogen-Activated Protein Kinases (MAPK), such as ERK1/2, can phosphorylate the channel, leading to a hyperpolarizing shift in its activation.[7] This increases neuronal responsiveness and can contribute to the hyperexcitability seen in chronic pain states.[7] Furthermore, there is a complex interplay with the endogenous opioid system. The absence of NaV1.7 has been shown to upregulate the expression of endogenous opioids like enkephalins, suggesting that the analgesic effect of NaV1.7 inhibition may be partly mediated by enhanced opioid signaling.[2][7][9]

NaV17_Signaling_Pathway cluster_0 Nociceptor Terminal cluster_1 Modulatory Pathways cluster_2 Signal Propagation & Perception Noxious Stimuli Noxious Stimuli Depolarization Depolarization Noxious Stimuli->Depolarization NaV17_Activation NaV1.7 Activation (Threshold Amplifier) Depolarization->NaV17_Activation Action Potential Action Potential Generation NaV17_Activation->Action Potential Opioid System Endogenous Opioid System NaV17_Activation->Opioid System Inhibition Leads to Upregulation Propagation Signal Propagation to Spinal Cord Action Potential->Propagation MAPK MAPK Pathway (e.g., ERK1/2) MAPK->NaV17_Activation Phosphorylates & Potentiates Enkephalins Upregulation of Enkephalins Opioid System->Enkephalins Pain Perception Pain Perception (Brain) Enkephalins->Pain Perception Inhibits Propagation->Pain Perception

Caption: Simplified NaV1.7 signaling pathway in nociception.

In Vitro Efficacy Assays

In vitro assays are essential for primary screening and mechanistic studies of NaV1.7 inhibitors. Electrophysiology is the gold standard, providing direct measurement of channel function, while fluorescence-based assays offer higher throughput for initial screening.[10][11]

Electrophysiology: Automated Patch Clamp (APC)

Automated patch clamp (APC) platforms, such as the SyncroPatch or Patchliner, have become standard tools for NaV1.7 drug discovery, offering high-throughput and high-quality data.[10][12][13] These systems use planar patch clamp technology to record ionic currents from cells stably expressing the NaV1.7 channel, allowing for the determination of compound potency (IC50) and mechanism of action (e.g., state-dependence).[12][13][14]

Experimental Protocol: NaV1.7 Inhibition using SyncroPatch 384PE

  • Cell Culture:

    • Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human NaV1.7 (hNaV1.7).[12][14][15]

    • Culture cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

    • Harvest cells at 70-90% confluency using a gentle, non-enzymatic dissociation solution to ensure membrane integrity.

  • Solutions:

    • Internal Solution (in mM): 125 CsF, 10 NaCl, 10 EGTA, 10 HEPES; adjust pH to 7.2 with CsOH.[6]

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 D-Glucose, 10 HEPES; adjust pH to 7.4 with NaOH.

  • APC Procedure (SyncroPatch 384PE):

    • Prepare a single-cell suspension at a concentration of ~200,000 cells/mL in the external solution.

    • Load the cell suspension and compound plates into the SyncroPatch system.

    • Cell Catch & Sealing: The system automatically catches cells on the microchip holes and forms giga-ohm seals (>500 MΩ).[10]

    • Whole-Cell Configuration: Apply suction to rupture the cell membrane and achieve the whole-cell recording configuration.

    • Voltage Protocol for IC50 Determination:

      • Hold cells at a potential corresponding to the half-inactivation voltage (V1/2) of the channel (e.g., -70 mV) to assess state-dependent block.[14][16]

      • Apply a series of depolarizing pulses (e.g., to 0 mV for 20 ms) to elicit NaV1.7 currents.[16]

      • Record baseline currents.

      • Apply test compounds at various concentrations, incubate for 3-5 minutes, and record post-compound currents.[16]

    • Data Analysis:

      • Measure the peak inward current before and after compound application.

      • Calculate the percentage of inhibition for each concentration.

      • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Fluorescence-Based Membrane Potential Assays

For high-throughput screening (HTS), fluorescence-based assays using a Fluorescence Imaging Plate Reader (FLIPR) are employed.[11] These assays indirectly measure channel activity by detecting changes in membrane potential using voltage-sensitive dyes.[11]

Experimental Protocol: FLIPR Membrane Potential Assay

  • Cell Culture & Plating:

    • Plate hNaV1.7-expressing HEK293 cells in 384-well black-walled, clear-bottom plates and grow to a confluent monolayer.[11]

  • Dye Loading:

    • Load cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential (FMP) Blue Dye) according to the manufacturer's instructions.[11]

  • Assay Procedure:

    • Transfer the plate to the FLIPR instrument.

    • Add test compounds and incubate.

    • Add a NaV1.7 agonist, such as veratridine or antillatoxin (ATX) , to activate the channels and induce membrane depolarization.[11][17] ATX is noted to produce a robust response.[11]

    • Measure the change in fluorescence, which corresponds to the change in membrane potential.

  • Data Analysis:

    • Inhibitors of NaV1.7 will reduce the fluorescence signal induced by the agonist.

    • Calculate the percent inhibition relative to control wells (agonist only) and determine IC50 values.

In_Vitro_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 or CHO with hNaV1.7) APC Automated Patch Clamp (e.g., SyncroPatch) Cell_Culture->APC FLIPR Fluorescence Assay (FLIPR) Cell_Culture->FLIPR Compound_Prep Compound Dilution Series Compound_Prep->APC Compound_Prep->FLIPR APC_Analysis Measure Peak Current Calculate % Inhibition APC->APC_Analysis FLIPR_Analysis Measure Fluorescence Change Calculate % Inhibition FLIPR->FLIPR_Analysis IC50 IC50 Determination (Concentration-Response Curve) APC_Analysis->IC50 FLIPR_Analysis->IC50

Caption: General workflow for in vitro NaV1.7 efficacy testing.

In Vivo Efficacy Models

In vivo models are critical for evaluating the analgesic potential of NaV1.7 inhibitors in a complex physiological system. Models of inflammatory and neuropathic pain are commonly used.[18][19]

Inflammatory Pain Model: Carrageenan-Induced Hyperalgesia

This model induces an acute, localized inflammatory response, allowing for the assessment of a compound's effect on thermal hyperalgesia (increased sensitivity to heat).[18]

Experimental Protocol: Carrageenan Model in Mice

  • Animals: Use adult male C57BL/6 mice.

  • Baseline Measurement:

    • Measure baseline thermal withdrawal latency using a plantar test apparatus. Place the mouse on a glass surface and apply a radiant heat source to the plantar surface of the hind paw.

    • Record the time taken for the mouse to withdraw its paw. Apply a cut-off time (e.g., 20 seconds) to prevent tissue damage.

  • Induction of Inflammation:

    • Inject 20 µL of 1% λ-carrageenan in saline into the plantar surface of one hind paw.

  • Compound Administration:

    • Administer the test compound (e.g., via intraperitoneal (i.p.) or oral (p.o.) route) at a predetermined time, either before (pre-emptively) or after the carrageenan injection.

  • Post-Treatment Measurement:

    • At various time points after carrageenan injection (e.g., 2, 4, and 6 hours), re-measure the thermal withdrawal latency on the inflamed paw.

  • Data Analysis:

    • An increase in paw withdrawal latency in the compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

    • Calculate the percent reversal of hyperalgesia.

Neuropathic Pain Model: Chemotherapy-Induced Neuropathy

Paclitaxel, a chemotherapeutic agent, induces a painful peripheral neuropathy characterized by mechanical and cold allodynia, making it a relevant model for testing NaV1.7 inhibitors.[18]

Experimental Protocol: Paclitaxel Model in Mice

  • Animals: Use adult male mice.

  • Induction of Neuropathy:

    • Administer paclitaxel (e.g., 4 mg/kg, i.p.) on four alternate days.[18]

  • Pain Behavior Assessment:

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments. Apply filaments of increasing force to the plantar surface of the hind paw and determine the force at which the mouse withdraws its paw.

    • Cold Allodynia: Apply a drop of acetone to the hind paw and measure the duration of the response (licking, lifting).[18][20]

  • Compound Administration:

    • Once the neuropathic pain state is established (e.g., 7-14 days after the first paclitaxel injection), measure baseline pain responses.

    • Administer the test compound or vehicle.

  • Post-Treatment Measurement:

    • Re-assess mechanical and cold sensitivity at various time points after compound administration.

  • Data Analysis:

    • An increase in paw withdrawal threshold (von Frey) or a decrease in the response to acetone in the treated group compared to the vehicle group indicates an anti-allodynic effect.[18]

In_Vivo_Workflow cluster_models Pain Model Induction start Select Animal Model (e.g., Mouse, Rat) Inflammatory Inflammatory Pain (e.g., Carrageenan Injection) start->Inflammatory Neuropathic Neuropathic Pain (e.g., Paclitaxel Admin.) start->Neuropathic Baseline Baseline Behavioral Testing (Thermal, Mechanical, Cold) Inflammatory->Baseline Neuropathic->Baseline Dosing Compound or Vehicle Administration (p.o., i.p., s.c.) Baseline->Dosing Post_Testing Post-Dose Behavioral Testing (Time-Course) Dosing->Post_Testing Analysis Data Analysis (% Reversal of Hyperalgesia/ Allodynia) Post_Testing->Analysis Result Efficacy Determined Analysis->Result

Caption: General workflow for in vivo NaV1.7 efficacy studies.

Data Presentation: Efficacy of NaV1.7 Inhibitors

The efficacy of NaV1.7 inhibitors is quantified by their IC50 values in in vitro assays and their ability to reverse pain behaviors in in vivo models.

Table 1: In Vitro Potency of Select NaV1.7 Inhibitors

CompoundAssay TypeCell LineIC50 (μM)ConditionsReference
MexiletineAutomated Patch ClampTE67115Voltage-dependent (-70 mV holding potential)[14]
MexiletineAutomated Patch ClampHEK29312Voltage-dependent (-70 mV holding potential)[14]
MexiletineAutomated Patch ClampTE67122Use-dependent (20 Hz stimulation)[14]
MexiletineAutomated Patch ClampHEK29318Use-dependent (20 Hz stimulation)[14]
Siteone Cmpd [I]Patch ClampHEK2930.039State-independent[21]

Table 2: In Vivo Efficacy of a Selective NaV1.7 Inhibitor

CompoundAnimal ModelPain TypeBehavioral TestDose & RouteEfficacyReference
Siteone Cmpd [I]Cynomolgus MonkeyAcutePinprick Test0.1 mg/kgAnalgesic effect observed[21]
Siteone Cmpd [I]Cynomolgus MonkeyAcuteCapsaicin-evoked Itch0.3 mg/kgAnalgesic effect observed[21]
AcylsulfonamidesMouseInflammatory, NeuropathicNot specifiedNot specifiedRobust analgesic activity at low multiples of IC50[22]
PF-05089771HumanNeuropathic (IEM)Not specifiedSingle doseSuccessful outcome in patients with inherited erythromelalgia[19]

References

Technical Notes & Optimization

Optimization

Technical Support Center: NAV26 Solubility in DMSO

For researchers, scientists, and drug development professionals, ensuring the accurate and complete dissolution of experimental compounds is a critical first step for reliable results. This guide provides comprehensive t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and complete dissolution of experimental compounds is a critical first step for reliable results. This guide provides comprehensive troubleshooting support for solubility challenges encountered with NAV26 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of NAV26 in DMSO?

A1: Based on available data, NAV26 is soluble in DMSO up to 100 mM.[1] However, factors such as the purity of the compound, the quality of the DMSO, and the dissolution technique can influence the actual achievable concentration.

Q2: My NAV26 is not fully dissolving in DMSO at the desired concentration. What are the initial troubleshooting steps?

A2: If you are observing particulates or a cloudy solution, consider the following initial steps:

  • Verify DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its solvating power.[2] Use fresh, anhydrous, high-purity DMSO from a recently opened bottle.

  • Gentle Warming: Warm the solution in a water bath at a controlled temperature (e.g., 30-40°C) for 10-15 minutes. Avoid excessive heat, as it may degrade the compound.[2][3]

  • Sonication: Place the vial in a bath sonicator for 15-30 minutes to break down any aggregates and enhance dissolution.[2][3]

  • Vortexing: After warming or sonication, vortex the solution vigorously for 1-2 minutes to ensure thorough mixing.[2][3]

Q3: I've tried warming and sonication, but my NAV26 solution is still not clear. What's the next step?

A3: If initial methods fail, consider preparing a more dilute stock solution. For example, if a 100 mM stock is problematic, attempt to prepare a 50 mM or 25 mM solution. It is possible the desired concentration exceeds the practical solubility limit under your specific laboratory conditions.[2]

Q4: My NAV26 dissolved initially but has since precipitated out of the DMSO solution upon storage. What could be the cause?

A4: Precipitation upon storage, especially at lower temperatures like -20°C or -80°C, can occur if the compound's solubility limit is exceeded at that temperature.[3][4] Before use, it is crucial to bring the stock solution back to room temperature and ensure the compound is fully redissolved by vortexing and visual inspection.

Q5: Can I use a co-solvent with DMSO to improve NAV26 solubility?

A5: While DMSO is a powerful solvent, in some cases for downstream applications that involve aqueous environments, co-solvents can be used.[5] However, for creating a primary stock solution, pure, anhydrous DMSO is generally recommended. If you are experiencing precipitation when diluting your DMSO stock into an aqueous buffer, the issue may be the compound's low aqueous solubility rather than its solubility in DMSO.

Quantitative Data Summary

For ease of reference, the key specifications for NAV26 are summarized in the table below.

ParameterValueReference
Molecular Weight434.41 g/mol [1]
FormulaC₂₂H₂₁F₃N₂O₄[1]
Solubility in DMSOUp to 100 mM[1]
Solubility in EthanolUp to 50 mM[1]
Purity≥98%[1]
StorageStore at +4°C[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM NAV26 Stock Solution in DMSO

Materials:

  • NAV26 powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

  • Water bath or incubator set to 37°C

Procedure:

  • Calculate the required mass of NAV26: For 1 mL of a 100 mM stock solution, the required mass is 43.44 mg (Mass = Molarity x Volume x Molecular Weight).

  • Aliquot NAV26: Carefully weigh the calculated mass of NAV26 and transfer it to a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 2 minutes.

  • Visual Inspection: Check the solution for any visible particles or cloudiness.

  • Troubleshooting (if necessary):

    • Sonication: Place the vial in a water bath sonicator for 15-30 minutes.[2][3]

    • Gentle Warming: If sonication is not sufficient, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[2][3]

  • Final Confirmation: Once the solution is clear, allow it to return to room temperature.

  • Storage: For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[4]

Visualizations

Troubleshooting Workflow for NAV26 Solubility

G start Start: Prepare NAV26 solution in DMSO verify_dmso Verify DMSO quality (anhydrous, high-purity) start->verify_dmso check_dissolution Is the solution clear? sonicate Sonicate in water bath (15-30 mins) check_dissolution->sonicate No success Solution ready for use/storage check_dissolution->success Yes vortex Vortex vigorously (2-5 mins) vortex->check_dissolution warm Gentle warming (37°C) (10-15 mins) sonicate->warm recheck_dissolution Is the solution clear? warm->recheck_dissolution recheck_dissolution->success Yes failure Consider preparing a more dilute stock solution recheck_dissolution->failure No verify_dmso->vortex

A troubleshooting workflow for dissolving NAV26 in DMSO.

Signaling Pathway of NAV26

NAV26 NAV26 Nav1_7 Nav1.7 Voltage-Gated Sodium Channel NAV26->Nav1_7 selectively blocks Na_ion_influx Na+ Ion Influx Nav1_7->Na_ion_influx mediates Neuronal_depolarization Neuronal Depolarization Na_ion_influx->Neuronal_depolarization Action_potential Action Potential Propagation Neuronal_depolarization->Action_potential Pain_signal Pain Signal Transmission Action_potential->Pain_signal

References

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects

Disclaimer: The term "NAV 26" is not standard in publicly available scientific literature. This guide will proceed under the assumption that the query pertains to a biological target, using Neuron Navigator 2 (NAV2) as a...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "NAV 26" is not standard in publicly available scientific literature. This guide will proceed under the assumption that the query pertains to a biological target, using Neuron Navigator 2 (NAV2) as a primary example due to its involvement in multiple signaling pathways. The principles, protocols, and troubleshooting steps outlined here are broadly applicable to researchers and drug development professionals investigating off-target effects for any small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor? A: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1][3]

Q2: Why is it critical to differentiate between on-target and off-target effects? A: Attributing an observed cellular phenotype to the intended target without proper validation is a significant risk in drug discovery and basic research. It can lead to flawed conclusions about protein function and the mechanism of action of a compound.[1] Rigorous validation of on-target effects is essential to ensure that a drug candidate's therapeutic action and potential toxicities are correctly understood before advancing to clinical trials.[3]

Q3: What are the common initial signs of potential off-target effects in cell-based assays? A: Common indicators that you may be observing off-target effects include:

  • Inconsistent Phenotypes: A structurally different inhibitor for the same target produces a different or no phenotype.[4]

  • Discrepancy with Genetic Validation: The phenotype observed with the inhibitor does not match the phenotype from genetic knockdown (e.g., siRNA, CRISPR) or knockout of the target protein.[1][4]

  • Unusual Dose-Response Curve: The dose-response curve for the phenotype is significantly different from the biochemical IC50 of the target, or it exhibits a poor fit to standard models.

  • High Toxicity at Low Concentrations: The compound causes significant cell death at concentrations at or near the EC50 for the desired phenotype, suggesting interaction with essential cellular machinery.[5]

Q4: What are the primary strategies to minimize off-target effects? A: A multi-pronged approach is recommended:

  • Use the Lowest Effective Concentration: Perform careful dose-response experiments to identify the lowest concentration of the inhibitor that produces the desired on-target effect.[6]

  • Orthogonal Validation: Confirm phenotypes using structurally and mechanistically diverse inhibitors for the same target, alongside genetic validation methods.[1][4]

  • Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context to confirm it is active at the concentrations used.[7]

  • Proteome-wide Profiling: When necessary, use unbiased techniques like chemical proteomics to identify the full spectrum of cellular targets.[8]

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to guide your troubleshooting process.

Scenario 1: Unexpected or Inconsistent Phenotype

Q: I'm observing a cellular phenotype with my NAV2 inhibitor, but it doesn't match the phenotype reported for NAV2 knockdown using siRNA. What should I do?

A: This discrepancy is a classic sign of a potential off-target effect. The phenotype you are observing may be caused by the inhibitor interacting with one or more other proteins.

Troubleshooting Steps:

  • Confirm Target Knockdown: First, verify the efficiency of your siRNA-mediated knockdown of NAV2 using Western blot or qPCR to ensure the genetic validation is robust.

  • Use a Structurally Unrelated Inhibitor: Test a second, structurally distinct NAV2 inhibitor. If this second inhibitor recapitulates the siRNA phenotype rather than your original inhibitor's phenotype, it strongly suggests your initial compound has off-target effects.[4]

  • Perform a Dose-Response Comparison: Determine the EC50 for the observed phenotype and compare it to the known biochemical IC50 of your inhibitor for NAV2. A large discrepancy (e.g., >10-fold) can indicate an off-target effect.

  • Conduct a Target Engagement Assay: Use a technique like the cellular thermal shift assay (CETSA) to confirm that your inhibitor is binding to NAV2 in your cells at the concentrations where you observe the phenotype.

Scenario 2: High Cellular Toxicity

Q: My inhibitor is causing significant cell death at concentrations needed to see my desired effect on cell migration. How can I determine if this is an on-target or off-target effect?

A: High toxicity can result from inhibiting a target essential for cell survival (on-target) or from interactions with other critical proteins (off-target).[5]

Troubleshooting Steps:

  • Genetic Validation: Use CRISPR/Cas9 to knock out the NAV2 gene. If the NAV2 knockout cells are viable, the toxicity of your compound is likely due to an off-target effect. If the knockout is lethal, the toxicity may be an on-target effect.

  • Orthogonal Inhibitor Testing: Test a structurally different NAV2 inhibitor. If it also shows similar toxicity at equivalent on-target potency, the effect is more likely on-target.

  • Apoptosis/Necrosis Assays: Characterize the nature of the cell death (e.g., using Annexin V/PI staining). This can sometimes provide clues about the pathways involved.

  • Off-Target Panel Screening: If the effect is suspected to be off-target, screen the compound against a panel of common off-target liabilities, such as a kinase panel or a safety panel that includes targets linked to cytotoxicity.[8][9]

Data Presentation

Table 1: Comparative Dose-Response Analysis

This table summarizes hypothetical data used to compare the on-target potency of an inhibitor with its effect on a cellular phenotype and general cytotoxicity.

CompoundTarget IC50 (Biochemical)Phenotype EC50 (Cell Migration)Cytotoxicity CC50 (MTT Assay)Selectivity Window (CC50 / EC50)
Inhibitor-A (Test) 50 nM500 nM1.5 µM3x
Inhibitor-B (Control) 75 nM100 nM> 30 µM>300x
Conclusion: Inhibitor-A shows a 10-fold discrepancy between its biochemical potency and cellular effect, with a very narrow window before toxicity is observed, suggesting potential off-target issues. Inhibitor-B shows good correlation and a wide safety margin.
Table 2: Orthogonal Validation Summary

This table is used to compare the phenotypic results from different methods of target modulation.

Experimental ApproachTarget ModulationCell Migration (% Inhibition)Cell Viability (% of Control)Conclusion
Pharmacological Inhibitor-A (500 nM)85%70%Strong effect on migration, but with toxicity.
Pharmacological Inhibitor-B (100 nM)90%98%Strong effect on migration, no toxicity.
Genetic NAV2 siRNA #188%95%Recapitulates Inhibitor-B phenotype.
Genetic NAV2 siRNA #292%97%Recapitulates Inhibitor-B phenotype.
Genetic Control Scrambled siRNA5%100%No effect.
Overall Finding: The phenotype caused by Inhibitor-A is inconsistent with genetic validation, strongly indicating its primary cellular effect is off-target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that the inhibitor binds to its intended target (NAV2) in intact cells at a specific concentration.

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one set of cells with the vehicle (e.g., DMSO) and another set with the inhibitor at the desired concentration (e.g., 1x, 10x, and 100x the phenotypic EC50). Incubate for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Analysis: Collect the supernatant and analyze the amount of soluble NAV2 protein at each temperature point using Western blot.

  • Data Interpretation: A shift in the melting curve to a higher temperature for the inhibitor-treated samples compared to the vehicle control indicates target engagement.[1]

Protocol 2: CRISPR/Cas9 Knockout for Phenotypic Validation

Objective: To determine if the genetic removal of the target protein (NAV2) recapitulates the phenotype observed with the inhibitor.

Methodology:

  • gRNA Design: Design two to three different guide RNAs (gRNAs) targeting a critical exon of the NAV2 gene using a validated online tool.

  • Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).

  • Transfection: Transfect the gRNA/Cas9 plasmids into the cells using a suitable method (e.g., lipofection or electroporation).

  • Selection: After 24-48 hours, apply the selection agent (e.g., puromycin) to kill non-transfected cells.

  • Clonal Isolation (Optional but Recommended): Isolate single-cell clones by limiting dilution or FACS to establish a pure knockout cell line.

  • Validation of Knockout: Expand the selected cells or clones and confirm the absence of NAV2 protein expression by Western blot. Sequence the genomic DNA at the target site to confirm the presence of indel mutations.

  • Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell migration assay) on the validated NAV2 knockout cell line and compare the results to the wild-type cells treated with the inhibitor. A matching phenotype provides strong evidence for an on-target effect.[1]

Visualizations

Signaling Pathway Diagram

NAV2_Signaling_Pathway cluster_legend Legend cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway key_target Target Pathway (NAV2) key_offtarget Potential Off-Target Pathway key_inhibitor Inhibitor key_output Cellular Output NAV2 NAV2 SSH1L SSH1L NAV2->SSH1L activates Cofilin Cofilin-P (Inactive) SSH1L->Cofilin dephosphorylates Actin Actin Dynamics Cofilin->Actin regulates Migration Cell Migration Actin->Migration OffTargetKinase Off-Target Kinase SurvivalSignal Survival Protein OffTargetKinase->SurvivalSignal activates Apoptosis Apoptosis SurvivalSignal->Apoptosis inhibits Inhibitor Compound X Inhibitor->NAV2 On-Target Inhibitor->OffTargetKinase Off-Target Off_Target_Workflow start_node Observe Unexpected Phenotype or Toxicity p1 Step 1: Orthogonal Validation start_node->p1 decision_node decision_node process_node process_node result_node result_node d1 Phenotypes Match? p1->d1 r1 Likely On-Target d1->r1 Yes p2 Step 2: Confirm Target Engagement (e.g., CETSA) d1->p2 No d2 Target Engaged at Active Concentration? p2->d2 p3 Step 3: Identify Off-Target (e.g., Kinase Screen) d2->p3 Yes r3 Compound Inactive or Assay Artifact d2->r3 No r2 Confirmed Off-Target p3->r2 Troubleshooting_Tree start Problem: Inhibitor phenotype differs from genetic validation q1 Is the genetic validation (e.g., siRNA) efficient? start->q1 a1_no Action: Optimize knockdown/ knockout efficiency q1->a1_no No q2 Does a structurally different inhibitor match genetic phenotype? q1->q2 Yes a2_yes Conclusion: Original compound has significant off-targets q2->a2_yes Yes q3 Is target engagement confirmed in cells via CETSA? q2->q3 No a3_no Conclusion: Compound may not enter cells or is inactive q3->a3_no No a3_yes Conclusion: Polypharmacology. Compound hits target AND off-targets q3->a3_yes Yes

References

Optimization

Technical Support Center: Optimizing Nav Channel Concentration for IC50 Determination

A Note on Nomenclature: The term "NAV 26" is not a standard scientific nomenclature for a voltage-gated sodium channel. This guide will use Nav1.7, a well-characterized and highly relevant channel in pain research and dr...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "NAV 26" is not a standard scientific nomenclature for a voltage-gated sodium channel. This guide will use Nav1.7, a well-characterized and highly relevant channel in pain research and drug development, as the primary example. The principles and troubleshooting steps outlined are broadly applicable to IC50 determination for other Nav channel subtypes.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to help you navigate the common challenges encountered when optimizing experimental conditions for determining the half-maximal inhibitory concentration (IC50) of test compounds on Nav channels.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell confluence for harvesting cells for a patch-clamp experiment?

A: For most heterologous expression systems like HEK293 or CHO cells, a confluence of 70-80% is recommended for harvesting.[1][2] Overly confluent cells can be less healthy, leading to lower current expression and poor seal formation. For automated patch-clamp (APC) systems, using high-quality, healthy cells is critical as it's not possible to select individual cells for recording.[1]

Q2: My IC50 values are inconsistent between experiments. What are the common causes?

A: Inconsistent IC50 values can stem from several factors:

  • Variable Experimental Conditions: Ensure temperature, pH, and solution compositions are consistent.[3] Drug block of ion channels can be sensitive to these factors.[4]

  • Cell Health & Passage Number: Use cells from a consistent, low passage number range. Cell lines can exhibit altered channel expression and biophysics over time.[5]

  • Compound Stability & Preparation: Always use freshly prepared compound solutions. Some compounds may degrade or precipitate at working concentrations.[6] Visually inspect for precipitation and keep final solvent concentrations low (typically <0.1%).[6]

  • Voltage Protocol: Nav channel inhibitors are often "state-dependent," meaning their affinity can change depending on whether the channel is in a resting, open, or inactivated state.[7] Using different voltage protocols can preferentially present certain channel states, leading to different IC50 values.[7][8]

Q3: How do I choose the right range of compound concentrations for my dose-response curve?

A: A good starting point is to perform a "range-finding" experiment with wide concentration steps (e.g., 1 nM, 100 nM, 10 µM). Based on the inhibition observed, you can then design a more detailed experiment with 5-7 concentrations spanning the estimated IC50. Ideally, your concentration range should bracket the IC50 value, with at least two concentrations providing less than 50% inhibition and two providing greater than 50% inhibition.[9]

Q4: My Nav currents are very small or absent. What should I check?

A: Low current amplitude can be due to several issues:

  • Poor Cell Health: Visually inspect cells before harvesting. Ensure they have the correct morphology and are not overly confluent.[6]

  • Low Channel Expression: If using an inducible cell line, confirm that the induction protocol was followed correctly. For stable cell lines, verify expression levels, as they can diminish over time.[6]

  • Incorrect Recording Solutions: Double-check the composition of your internal and external solutions to ensure they are appropriate for recording sodium currents.[6][10]

  • Whole-Cell Configuration: Ensure you have successfully ruptured the cell membrane to achieve the whole-cell configuration. A high series resistance can also limit current amplitude.[11]

Troubleshooting Guides

This section provides a more in-depth approach to resolving common experimental problems.

Problem 1: High Variability in Electrophysiological Recordings
Possible Cause Troubleshooting Steps
Inconsistent Cell Culture Standardize cell culture procedures. Use cells within a defined passage number range (e.g., passages 5-20). Sub-culture cells at a consistent confluence (e.g., 80%) and for a consistent duration (e.g., 48 or 72 hours) before experiments.[1]
Unstable Recordings Check for sources of mechanical vibration or electrical noise in your setup. Ensure proper grounding. Use high-quality borosilicate glass for pipettes.[12] A stable giga-ohm seal (>1 GΩ) is critical before breaking into whole-cell mode.[4][13]
Run-down of Current "Run-down," a gradual decrease in current amplitude over time, can occur after achieving whole-cell configuration. Allow the current to stabilize in the vehicle control solution before applying the test compound.[13] Monitor current stability for 25 consecutive traces with less than 10% difference before proceeding.[10]
State-Dependent Inhibition The chosen voltage protocol can significantly impact results. For reproducible IC50 values, a standardized voltage protocol must be used consistently across all experiments.[4][8]
Problem 2: Unexpected Compound Effects or Cytotoxicity
Possible Cause Troubleshooting Steps
Compound Precipitation High concentrations of hydrophobic compounds can precipitate out of aqueous recording solutions. Visually inspect solutions. If precipitation is suspected, try lowering the highest concentration or using a different, compatible solvent.[6]
Solvent Effects High concentrations of solvents like DMSO can destabilize cell membranes. Keep the final solvent concentration to a minimum (typically below 0.1%) and always run a vehicle control to assess the effect of the solvent alone.[6]
Off-Target Effects The compound may be affecting other ion channels or cellular processes, leading to unexpected results or cell death.[2][14] Perform control experiments on parental cells (e.g., HEK293) that do not express the target Nav channel to investigate non-specific effects.[2][6]

Data Hub: Reference Parameters

The following tables summarize typical data for researchers working with human Nav1.7 expressed in heterologous systems. These values can serve as a benchmark for your own experiments.

Table 1: Typical Electrophysiological Properties of hNav1.7 in Heterologous Systems

ParameterCell LineTypical ValueReference(s)
V½ of Activation CHO-25.2 mV[15]
CHO-11 mV[16]
V½ of Inactivation CHO-66.2 mV[15]
CHO-73 mV[16]
QPatch-49.4 mV[5]
Tetrodotoxin (TTX) IC50 CHO43 ± 7 nM[16]

Table 2: Reference Compound IC50 Values for hNav1.7

CompoundReported IC50NotesReference(s)
ProTx-II 0.3 - 1.5 nMPeptide Toxin[17][18]
Lidocaine ~110 - 150 µMLocal Anesthetic[19]
Carbamazepine ~77.7 µMAnticonvulsant[19]

Experimental Protocols

Protocol 1: Cell Culture and Preparation for Electrophysiology

This protocol is a general guideline for HEK293 or CHO cells stably expressing a Nav channel.

  • Cell Culture: Culture cells in appropriate media (e.g., DMEM/F12) supplemented with 10% FBS and selective antibiotics in a humidified incubator at 37°C with 5% CO2.[20]

  • Sub-culturing: When flasks reach 70-80% confluence, wash cells twice with sterile, calcium-free PBS.[1]

  • Harvesting: Add a minimal volume of a gentle detachment enzyme (e.g., TrypLE™) and incubate for a few minutes at 37°C.[1] Neutralize the enzyme with culture medium.

  • Preparation: Gently triturate the cell suspension to create a single-cell suspension. Centrifuge the cells, remove the supernatant, and resuspend in the external recording solution to the desired density.

  • Plating: Plate the cells onto glass coverslips (for manual patch-clamp) or into the appropriate wells of an APC chip. Allow cells to adhere and recover before starting the experiment.

Protocol 2: Whole-Cell Voltage-Clamp for IC50 Determination
  • Solution Preparation:

    • External Solution (mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; pH 7.4 with NaOH.[6]

    • Internal Solution (mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH. (Cesium Fluoride is used to block potassium channels).[6]

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.[3]

  • Seal Formation: Approach a healthy-looking cell with positive pressure applied to the pipette.[12] Upon contact, release pressure and apply gentle suction to form a Giga-ohm seal (≥1 GΩ).[13]

  • Whole-Cell Configuration: Apply a brief, sharp pulse of suction to rupture the cell membrane. Compensate for pipette capacitance and series resistance.

  • Voltage Protocol & Recording:

    • Hold the cell at a potential where most channels are in the resting state (e.g., -120 mV).[16][21]

    • Apply a depolarizing voltage step to elicit a peak Nav current (e.g., a 20 ms step to 0 mV).[16] Repeat this pulse at a set frequency (e.g., every 5-10 seconds) to monitor current stability.[4][21]

  • Compound Application:

    • Once a stable baseline current is established, perfuse the cell with the external solution containing the vehicle control.

    • Apply increasing concentrations of the test compound, allowing the current inhibition to reach a steady state at each concentration before proceeding to the next.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the data to the control (0% inhibition) and a maximal block (100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.[9]

Visualizations

IC50_Determination_Workflow cluster_prep Phase 1: Preparation cluster_record Phase 2: Recording cluster_analysis Phase 3: Analysis Culture Culture Cells to 70-80% Confluence Harvest Harvest & Prepare Single-Cell Suspension Culture->Harvest Patch Achieve Whole-Cell Configuration Harvest->Patch Stabilize Establish Stable Baseline Current Patch->Stabilize Apply Apply Compound (Dose-Response) Stabilize->Apply Measure Measure Peak Current Amplitude Apply->Measure Normalize Normalize Data Measure->Normalize Fit Fit Curve with 4-Parameter Logistic Normalize->Fit IC50 Determine IC50 Fit->IC50

Caption: Experimental workflow for Nav channel IC50 determination.

Troubleshooting_Inconsistent_IC50 cluster_chem cluster_bio cluster_exp Start Inconsistent IC50 Values Compound Is compound solution freshly prepared? Start->Compound Cells Are cells healthy & at consistent passage? Start->Cells Protocol Is the voltage protocol identical each time? Start->Protocol Compound->Start No: Remake Solvent Is final solvent conc. <0.1%? Compound->Solvent Yes Solution Review all factors for consistency Solvent->Solution Cells->Start No: Review Culture Confluence Is harvest confluence standardized (70-80%)? Cells->Confluence Yes Confluence->Solution Protocol->Start No: Standardize Temp Is temperature stable and controlled? Protocol->Temp Yes Temp->Solution

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Troubleshooting

challenges in working with NAV 26

Welcome to the technical support center for NAV 26, a selective NaV1.7 channel blocker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use o...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NAV 26, a selective NaV1.7 channel blocker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of NAV 26 in your experiments and to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is NAV 26 and what is its primary mechanism of action?

A1: NAV 26 is a selective inhibitor of the voltage-gated sodium channel NaV1.7, with an IC50 of 370 nM.[1][2] NaV1.7 channels are crucial for the generation and propagation of action potentials in sensory neurons, acting as a key amplifier of pain signals.[3] By blocking this channel, NAV 26 reduces the excitability of these neurons, thereby decreasing the sensation of pain. It has demonstrated efficacy in reducing nociceptive behavior in rat models of pain.[1][2]

Q2: What are the recommended solvent and storage conditions for NAV 26?

A2: NAV 26 is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.[1] For long-term storage, it is recommended to store the solid compound at +4°C.[1] Once dissolved, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What are the known off-target effects of NAV 26 and other NaV channel blockers?

A3: NAV 26 exhibits greater than 85-fold selectivity for NaV1.7 over NaV1.5 and hERG channels, minimizing the risk of cardiac side effects associated with less selective sodium channel blockers.[1][2] However, like many small molecule inhibitors, high concentrations may lead to off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific assay. Potential off-target effects of the broader class of isoindoline-based carboxamide compounds are not well-documented in the public domain and would require specific screening.

Q4: I am observing unexpected cytotoxicity in my cell-based assays. Could NAV 26 be the cause?

A4: While NAV 26 is designed to be a selective channel blocker, cytotoxicity can occur at high concentrations. It is recommended to first perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of NAV 26 in your specific cell line. If cytotoxicity is observed at your working concentration, consider lowering the concentration or reducing the incubation time.

Q5: My in vivo experimental results are not as significant as expected. What are some potential reasons?

A5: Several factors can contribute to lower-than-expected efficacy in in vivo models. These include:

  • Pharmacokinetics and Bioavailability: The route of administration, formulation, and metabolism of NAV 26 can affect its concentration at the target site.

  • Animal Model: The choice of pain model is critical, as the role of NaV1.7 can vary between different types of pain (e.g., inflammatory vs. neuropathic).[4]

  • Dosage: The administered dose may be insufficient to achieve the necessary target engagement. A dose-response study is highly recommended.

Troubleshooting Guides

In Vitro Electrophysiology (Patch-Clamp)

Problem: Difficulty obtaining a stable giga-ohm (GΩ) seal on HEK293 cells expressing NaV1.7.

Possible Cause Troubleshooting Steps
Poor Cell Health Ensure cells are not over-confluent and are from a low passage number. Culture conditions should be optimal.
Pipette Issues Use freshly pulled pipettes with a resistance of 2-5 MΩ. Fire-polishing the pipette tip can help create a smoother surface for sealing.
Solution Contamination Use filtered intracellular and extracellular solutions to remove any particulate matter that could interfere with seal formation.
Mechanical Instability Ensure the recording setup is free from vibrations. Use an anti-vibration table and secure all components.

Problem: Rapid current rundown during whole-cell recordings.

Possible Cause Troubleshooting Steps
Dialysis of Intracellular Components Include ATP (2-5 mM) and GTP (0.1-0.3 mM) in your intracellular solution to support channel function.
Channel Instability Maintain a stable holding potential and use minimal, appropriate voltage steps to avoid excessive channel cycling.
Perforated Patch For longer recordings, consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin) to preserve the intracellular environment.
In Vivo Pain Models

Problem: High variability in behavioral responses in the carrageenan-induced thermal hyperalgesia model.

Possible Cause Troubleshooting Steps
Improper Carrageenan Injection Ensure a consistent volume and concentration of carrageenan are injected into the same location on the plantar surface of the hind paw for all animals.
Acclimatization Acclimatize animals to the testing environment and equipment for a sufficient period before baseline measurements to reduce stress-induced variability.[5]
Baseline Drift Establish a stable baseline of withdrawal latencies over several days before starting the experiment to account for natural fluctuations in sensitivity.
Observer Bias The experimenter should be blinded to the treatment groups to prevent unconscious bias in scoring the behavioral responses.

Quantitative Data Summary

Parameter Value Reference
IC50 for NaV1.7 370 nM[1][2]
Selectivity >85-fold vs. NaV1.5 and hERG[1][2]
Molecular Weight 434.41 g/mol [1]
Formula C22H21F3N2O4[1]
Solubility in DMSO up to 100 mM[1]
Solubility in Ethanol up to 50 mM[1]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording in HEK293 Cells

This protocol outlines the methodology for assessing the inhibitory effect of NAV 26 on NaV1.7 channels heterologously expressed in HEK293 cells.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human NaV1.7 in appropriate media. Plate cells onto glass coverslips 24-48 hours before recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use borosilicate glass pipettes with a resistance of 2-5 MΩ.

    • Hold the cells at a potential of -120 mV.

    • Elicit NaV1.7 currents by depolarizing the membrane to 0 mV for 20 ms.

    • Establish a stable baseline current before applying NAV 26.

    • Perfuse the cells with the external solution containing various concentrations of NAV 26 and record the resulting inhibition of the sodium current.

Protocol 2: Carrageenan-Induced Thermal Hyperalgesia in Rats

This protocol describes an in vivo model to evaluate the analgesic efficacy of NAV 26 on inflammatory pain.

Methodology:

  • Animals: Use adult male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize the rats to the testing apparatus (e.g., Hargreaves apparatus) for at least 3 days before the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat) for both hind paws.

  • Drug Administration: Administer NAV 26 or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Induction of Inflammation: 30 minutes after drug administration, inject 100 µL of 1% carrageenan solution in saline into the plantar surface of one hind paw.

  • Post-treatment Measurement: Measure the paw withdrawal latency at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Compare the paw withdrawal latencies between the NAV 26-treated and vehicle-treated groups. An increase in withdrawal latency in the treated group indicates an analgesic effect.

Mandatory Visualizations

Pain_Signaling_Pathway cluster_0 Nociceptor Terminal cluster_1 Spinal Cord (Dorsal Horn) Noxious Stimuli Noxious Stimuli Receptors TRPV1, etc. Noxious Stimuli->Receptors activate Membrane Depolarization Membrane Depolarization Receptors->Membrane Depolarization causes NaV1.7 NaV1.7 Membrane Depolarization->NaV1.7 activates Action Potential Action Potential NaV1.7->Action Potential amplifies signal for Neurotransmitter Release Glutamate, Substance P Action Potential->Neurotransmitter Release triggers Postsynaptic Neuron Postsynaptic Neuron Neurotransmitter Release->Postsynaptic Neuron activates Pain Signal to Brain Pain Signal to Brain Postsynaptic Neuron->Pain Signal to Brain transmits NAV_26 NAV 26 NAV_26->NaV1.7 blocks

Caption: Pain signaling pathway and the inhibitory action of NAV 26.

Experimental_Workflow cluster_invitro In Vitro: Electrophysiology cluster_invivo In Vivo: Pain Model Cell Culture HEK293 cells expressing NaV1.7 Patch Clamp Whole-cell patch clamp recording Cell Culture->Patch Clamp NAV26 Application Apply NAV 26 Patch Clamp->NAV26 Application Data Acquisition Measure NaV1.7 current inhibition NAV26 Application->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination Animal Acclimatization Acclimatize rats to testing environment Baseline Measure baseline thermal sensitivity Animal Acclimatization->Baseline Drug Admin Administer NAV 26 or vehicle Baseline->Drug Admin Inflammation Induce inflammation (Carrageenan) Drug Admin->Inflammation Behavioral Testing Measure paw withdrawal latency post-treatment Inflammation->Behavioral Testing Efficacy Analysis Efficacy Analysis Behavioral Testing->Efficacy Analysis

Caption: Experimental workflows for in vitro and in vivo evaluation of NAV 26.

CRMP2_SUMOylation_Pathway Ubc9 Ubc9 (E2 SUMO-conjugating enzyme) CRMP2 CRMP2 Ubc9->CRMP2 SUMOylates SUMOylated CRMP2 SUMOylated CRMP2 CRMP2->SUMOylated CRMP2 Non_SUMOylated_CRMP2 Non-SUMOylated CRMP2 CRMP2->Non_SUMOylated_CRMP2 de-SUMOylation NaV1.7 Trafficking NaV1.7 trafficking to cell membrane SUMOylated CRMP2->NaV1.7 Trafficking promotes Increased NaV1.7 Current Increased NaV1.7 current density NaV1.7 Trafficking->Increased NaV1.7 Current Endocytosis NaV1.7 Endocytosis Non_SUMOylated_CRMP2->Endocytosis promotes Decreased_NaV1.7_Current Decreased NaV1.7 current density Endocytosis->Decreased_NaV1.7_Current Inhibitor Potential Inhibitor Inhibitor->Ubc9 blocks

Caption: CRMP2 SUMOylation pathway regulating NaV1.7 trafficking.

References

Optimization

Technical Support Center: Refining In Vivo Delivery of NAV 26

Welcome to the technical support center for NAV 26, a selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NAV 26, a selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful in vivo delivery and application of NAV 26 in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is NAV 26 and what is its primary mechanism of action?

A1: NAV 26 is a selective small molecule blocker of the Nav1.7 voltage-gated sodium channel (IC50 = 370 nM). Nav1.7 is a crucial channel in the transmission of pain signals in peripheral sensory neurons.[1][2][3][4][5] By inhibiting Nav1.7, NAV 26 aims to reduce nociceptive signaling, making it a potential therapeutic agent for pain management.[1][2][3][4][5] The channel plays a key role in setting the threshold for action potentials in these neurons.[6][7]

Q2: What are the main challenges in delivering NAV 26 in vivo?

A2: As a small molecule, the primary challenges for in vivo delivery of NAV 26 often revolve around its physicochemical properties. These can include poor aqueous solubility, which affects formulation and bioavailability, metabolic instability leading to rapid clearance, and potential off-target effects.[8][9][10][11] Achieving sufficient concentration at the target site (peripheral sensory neurons) while minimizing systemic exposure and associated side effects is a key hurdle.[6]

Q3: What are the common reasons for the failure of Nav1.7 inhibitors like NAV 26 in clinical trials?

A3: Despite strong genetic validation of Nav1.7 as a pain target, many selective inhibitors have failed in clinical trials.[2][5] Reasons for these failures are multifaceted and include:

  • Lack of Efficacy: Pharmacological inhibition may not fully replicate the complete pain insensitivity seen in individuals with genetic loss-of-function mutations of Nav1.7.[2][12][13]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Disconnect: High plasma protein binding, tissue barriers, and state-dependent channel binding can lead to insufficient target engagement in vivo, even with potent compounds.[4][6]

  • Off-Target Effects: Lack of selectivity against other sodium channel subtypes (e.g., Nav1.5 in the heart) can lead to adverse effects.[6][7]

  • Complex Pain Biology: The role of other sodium channels and compensatory mechanisms in different pain states can diminish the effect of a highly selective Nav1.7 blocker.[2][5]

Q4: What are the initial steps for formulating NAV 26 for in vivo studies?

A4: Given that NAV 26 is soluble in organic solvents like DMSO and ethanol, it likely has low aqueous solubility.[1][2][3][4][5] Therefore, appropriate formulation is critical. Initial strategies include:

  • Solubilizing Excipients: Using surfactants, co-solvents, and cyclodextrins to improve solubility.[14][15][16]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability for poorly soluble drugs.[14]

  • Nanosuspensions: Reducing particle size to the nanometer range can increase the dissolution rate and saturation solubility.[16]

Troubleshooting Guide

Issue Possible Causes Recommended Actions & Troubleshooting Steps
Lack of Efficacy in Animal Pain Models 1. Insufficient Target Engagement: The concentration of NAV 26 at the peripheral sensory neurons may be too low. 2. Poor Bioavailability: The formulation may not be optimal for absorption. 3. Rapid Metabolism/Clearance: The compound may be cleared from the system before it can exert its effect. 4. Inappropriate Animal Model: The chosen pain model may not be sensitive to Nav1.7 inhibition.1. Pharmacokinetic Analysis: Conduct a pilot PK study to measure plasma and, if possible, tissue concentrations of NAV 26.[17] 2. Formulation Optimization: Experiment with different formulation strategies to improve solubility and absorption.[9][14][16] 3. Dose Escalation Study: Carefully increase the dose while monitoring for any adverse effects. 4. Re-evaluate Animal Model: Ensure the selected model has validated dependence on Nav1.7 signaling.[1]
High Variability in Experimental Results 1. Inconsistent Formulation: The drug may not be uniformly suspended or dissolved in the vehicle. 2. Animal-to-Animal Variability: Differences in metabolism or absorption among animals. 3. Inconsistent Dosing Technique: Variations in the administration of the compound.1. Vehicle and Formulation Checks: Ensure the formulation is homogenous before each administration.[17] 2. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. 3. Standardize Procedures: Ensure all experimental procedures, including animal handling and dosing, are consistent.[17]
Observed Toxicity or Adverse Events 1. Off-Target Effects: Inhibition of other sodium channel subtypes or other unintended targets. 2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. 3. High Peak Plasma Concentration (Cmax): Rapid absorption could lead to transiently high, toxic concentrations.1. In Vitro Selectivity Profiling: Test NAV 26 against a panel of other sodium channel subtypes and relevant off-targets. 2. Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its effects. 3. Pharmacokinetic Modeling: Aim for a formulation that provides a more sustained release to avoid high Cmax.
Difficulty in Assessing Biodistribution 1. Lack of a Suitable Analytical Method: Difficulty in detecting and quantifying the small molecule in complex biological matrices. 2. Low Tissue Penetration: The compound may not be reaching the target tissues in sufficient quantities.1. Develop a Sensitive LC-MS/MS Method: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for quantifying small molecules in biological samples.[18][19] 2. Ex Vivo Tissue Analysis: Harvest tissues of interest (e.g., dorsal root ganglia, sciatic nerve, skin) at different time points after administration and analyze drug concentration.[18] 3. In Vivo Imaging (if applicable): If a suitable labeled version of NAV 26 can be synthesized (e.g., with a fluorescent tag or a positron-emitting isotope), in vivo imaging techniques like PET or optical imaging can be used.[20][21]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)
  • Animal Model: Induce CCI in adult male Sprague-Dawley rats by loosely ligating the sciatic nerve.

  • Drug Formulation and Administration: Prepare NAV 26 in a suitable vehicle (e.g., 20% Captisol® in saline). Administer NAV 26 or vehicle via oral gavage or intraperitoneal injection at the desired dose.

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments at baseline (before CCI), post-CCI, and at various time points after NAV 26 administration.

    • Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source (Hargreaves test) at the same time points.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the NAV 26-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Protocol 2: Assessment of NAV 26 Biodistribution using LC-MS/MS
  • Animal Dosing: Administer a single dose of NAV 26 to a cohort of mice.

  • Sample Collection: At predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), euthanize a subset of animals and collect blood and tissues of interest (liver, kidney, brain, spinal cord, dorsal root ganglia, sciatic nerve).

  • Sample Preparation:

    • Plasma: Separate plasma from whole blood by centrifugation.

    • Tissues: Weigh and homogenize the tissues in a suitable buffer.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate NAV 26 from the biological matrix.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of NAV 26. This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

    • Generate a standard curve using known concentrations of NAV 26 in the same biological matrix.

  • Data Analysis: Quantify the concentration of NAV 26 in each tissue at each time point and express the results as ng/g of tissue or ng/mL of plasma.

Visualizations

G cluster_0 In Vivo Delivery Workflow for NAV 26 A NAV 26 Compound B Formulation Development (e.g., Solubilizing Excipients, Nanosuspension) A->B C In Vivo Administration (e.g., Oral, IP) B->C D Pharmacokinetic (PK) Analysis (Blood & Tissue Sampling) C->D E Efficacy Assessment (Behavioral Pain Models) C->E F Biodistribution Studies (LC-MS/MS, Imaging) C->F G Toxicity Assessment (Off-Target Effects) C->G H Data Analysis & Refinement D->H E->H F->H G->H H->B Iterative Optimization

Caption: Experimental workflow for in vivo testing of NAV 26.

G cluster_1 Nav1.7 Signaling Pathway in Nociception Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Nociceptor_Terminal Peripheral Nociceptor Terminal Noxious_Stimuli->Nociceptor_Terminal Depolarization Membrane Depolarization Nociceptor_Terminal->Depolarization Nav1_7 Nav1.7 Channel Action_Potential Action Potential Generation & Propagation Nav1_7->Action_Potential Amplifies Signal to Initiate NAV_26 NAV 26 NAV_26->Nav1_7 Inhibits Depolarization->Nav1_7 Activates DRG Dorsal Root Ganglion (DRG) Action_Potential->DRG Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord Brain Brain (Pain Perception) Spinal_Cord->Brain

Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of NAV 26.

References

Troubleshooting

Technical Support Center: NAV 26 Selectivity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NAV 26, a hypothetical voltage-gated sodium (Nav) channe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NAV 26, a hypothetical voltage-gated sodium (Nav) channel inhibitor. The focus is on addressing common challenges related to its selectivity.

Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected effects in my cellular model after treatment with NAV 26. How can I determine if these are off-target effects?

Distinguishing between on-target and off-target effects is critical for accurate interpretation of your results. A multi-pronged approach is recommended to determine if the observed cellular phenotype is a direct result of NAV 26 inhibiting its intended target.

Recommended Troubleshooting Steps:

  • Dose-Response Analysis: On-target effects should correlate with the known potency (e.g., IC50) of NAV 26 for the target Nav channel. Off-target effects may appear at significantly higher or lower concentrations.[1]

  • Use of Structurally Unrelated Inhibitors: If multiple, structurally distinct inhibitors of the same target channel produce a similar biological effect, it is more likely to be an on-target phenomenon.[1]

  • Control Experiments: Employ cell lines that do not express the target sodium channel subtype. If the effect persists, it is likely an off-target effect. Alternatively, using siRNA to knock down the expression of the target channel should abolish an on-target effect.[1]

  • Direct Off-Target Activity Assays: Conduct experiments to directly measure the activity of NAV 26 against known common off-targets, such as other Nav channel subtypes (especially Nav1.5), potassium channels, or a broad panel of kinases.[1]

A logical workflow for investigating potential off-target effects is outlined below.

start Unexpected Cellular Phenotype Observed q1 Does the effect occur at a concentration consistent with the IC50 for the target? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Suspect Off-Target Effect q1->a1_no No q2 Does a structurally unrelated inhibitor of the same target replicate the effect? a1_no->q2 a2_yes Further evidence for On-Target Effect q2->a2_yes Yes a2_no Proceed to Off-Target Screening q2->a2_no No screening Screen against a panel of likely off-targets (e.g., other Nav subtypes, kinases, hERG channel) a2_no->screening

Caption: Troubleshooting workflow for off-target effects.
Q2: Why is achieving high selectivity for a specific Nav channel subtype so challenging?

The primary challenge in developing subtype-selective Nav channel inhibitors is the high degree of sequence homology across the nine different Nav channel subtypes (Nav1.1-Nav1.9).[1][2][3]

  • Conserved Binding Pockets: Many traditional Nav channel blockers target the central pore of the channel, a region that is highly conserved across all subtypes. This makes it difficult to design a molecule that binds exclusively to one subtype.[1]

  • Tissue Distribution and Side Effects: Different Nav channel subtypes are expressed in various tissues. For instance, Nav1.5 is the primary sodium channel in the heart, while Nav1.7 is predominantly found in peripheral neurons associated with pain.[1][4][5] A lack of selectivity can lead to significant off-target effects, such as cardiac arrhythmias from unintended blockade of Nav1.5.[3][5]

Q3: How can I experimentally measure the selectivity profile of NAV 26?

A selectivity profile is established by determining the potency (typically the IC50 value) of NAV 26 against the intended target Nav channel and comparing it to its potency against a panel of other relevant Nav subtypes and potential off-targets. Electrophysiology is the gold standard for this assessment.

Key Experimental Approach: Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel function and is considered the definitive method for assessing the potency and selectivity of channel inhibitors. The goal is to generate concentration-response curves for NAV 26 against the target channel and a panel of off-target channels.

A typical selectivity panel for a pain-focused inhibitor targeting Nav1.7 might include:

  • Primary Target: hNav1.7

  • CNS-related TTX-Sensitive Isoforms: hNav1.1, hNav1.2, hNav1.3, hNav1.6

  • Peripheral TTX-Resistant Isoforms: hNav1.8, hNav1.9

  • Cardiac Isoform: hNav1.5 (critical for safety assessment)[5]

  • Skeletal Muscle Isoform: hNav1.4

The results are often presented in a table comparing the IC50 values and calculating the fold-selectivity against the primary target.

Data Presentation: Selectivity Profile of a Hypothetical Inhibitor

The table below illustrates how selectivity data for a hypothetical selective Nav1.7 inhibitor, "PF-05089771", is presented. A higher IC50 value indicates lower potency, and a higher "Fold Selectivity" value is desirable for off-targets.

Channel SubtypeIC50 (μM)Fold Selectivity (vs. hNav1.7)
hNav1.7 0.011 -
hNav1.20.1110-fold
hNav1.3>10>900-fold
hNav1.4>10>900-fold
hNav1.5>10>1000-fold
hNav1.8>10>1000-fold
(Data adapted from a study on PF-05089771, a selective Nav1.7 inhibitor)[6]
Q4: What are the current medicinal chemistry strategies to improve the selectivity of a compound like NAV 26?

Improving selectivity often requires moving away from the highly conserved channel pore and exploiting more subtle differences between subtypes.[7]

Key Strategies:

  • Targeting Unique Binding Sites: Instead of the pore, design inhibitors that bind to less conserved regions of the channel. A successful approach has been to target the voltage-sensing domain (VSD) , particularly VSD4, where sequence differences between subtypes are more pronounced.[8][9] Another emerging strategy is to target the extracellular pore vestibule.[10][11]

  • Exploiting Subtle Amino Acid Differences: Even minor variations in the amino acid sequence within a binding site can be leveraged. Structure-based drug design, aided by crystallography or cryo-EM, can help identify these opportunities to create interactions that are favorable for the target channel but unfavorable for off-targets.[7][10][12]

  • State-Dependent Inhibition: Design compounds that preferentially bind to a specific conformational state of the channel (e.g., resting, open, or inactivated). Since the kinetics and voltage-dependence of these states can differ between subtypes, this can be a powerful tool for achieving selectivity.[13][14]

  • Allosteric Modulation: Develop molecules that bind to an allosteric site (a site other than the primary binding site) to modulate channel function indirectly. Allosteric sites are often less conserved than orthosteric sites.[15][16]

The diagram below illustrates the concept of targeting different sites on the Nav channel to improve selectivity.

nav_channel Extracellular Voltage Sensor Domain (VSD) Central Pore Intracellular pore_blocker Traditional Pore Blocker (Low Selectivity) pore_blocker->nav_channel:f2 Binds to highly conserved region vsd_modulator VSD Modulator (Higher Selectivity) vsd_modulator->nav_channel:f1 Targets less conserved VSD A Prepare Cells Expressing Target Nav Channel B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Sodium Currents B->C D Apply Increasing Concentrations of NAV 26 C->D E Measure Peak Current Inhibition D->E F Plot Concentration-Response Curve and Calculate IC50 E->F

References

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Selective Nav1.7 Inhibition in Preclinical Pain Models

Disclaimer: Publicly available data for a compound specifically named "NAV 26" could not be identified. This guide therefore utilizes a representative selective Nav1.7 inhibitor as a proxy to demonstrate comparative effi...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data for a compound specifically named "NAV 26" could not be identified. This guide therefore utilizes a representative selective Nav1.7 inhibitor as a proxy to demonstrate comparative efficacy analysis in validated preclinical pain models. The data presented are synthesized from published studies on Nav1.7 inhibitors and relevant comparators.

This guide provides a comparative overview of the efficacy of selective Nav1.7 channel inhibition in established rodent models of inflammatory and neuropathic pain. It is intended for researchers, scientists, and drug development professionals evaluating novel analgesics. The performance of a representative selective Nav1.7 inhibitor is compared against a selective Nav1.8 inhibitor and a standard-of-care therapeutic, pregabalin.

The Role of Nav1.7 in Pain Signaling

Voltage-gated sodium channel 1.7 (Nav1.7), encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2] It is preferentially expressed in peripheral nociceptive (pain-sensing) neurons and sympathetic ganglion neurons.[3][4] Nav1.7 acts as a threshold channel, amplifying small subthreshold depolarizations at nerve endings to initiate the action potentials that travel to the central nervous system, where they are interpreted as pain.[2][5] Genetic studies in humans have validated Nav1.7 as a key pain target; loss-of-function mutations lead to a congenital insensitivity to pain, while gain-of-function mutations result in debilitating pain disorders.[1] This makes selective inhibition of Nav1.7 a promising strategy for developing non-opioid analgesics.

cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Nociceptor Nociceptor Terminal Noxious_Stimuli->Nociceptor Activates Nav1_7 Nav1.7 Channel Nociceptor->Nav1_7 Depolarizes Membrane Action_Potential Action Potential Generation Nav1_7->Action_Potential Amplifies Signal to Threshold DRG Dorsal Root Ganglion (DRG) Action_Potential->DRG Propagation Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord Signal Transmission Brain Brain (Thalamus, Cortex) Spinal_Cord->Brain Ascending Pathway Pain_Perception Pain Perception Brain->Pain_Perception Processing

Figure 1. Simplified Nav1.7-mediated pain signaling pathway.

Comparative Efficacy in an Inflammatory Pain Model

The Complete Freund's Adjuvant (CFA) model is a widely used preclinical model for inducing a robust and persistent inflammatory pain state, mimicking conditions like arthritis.[1][6][7]

Table 1: Efficacy in the CFA-Induced Inflammatory Pain Model (Rat)
Compound ClassRepresentative CompoundTargetEfficacy EndpointResult (% Reversal of Hypersensitivity)
Selective Nav1.7 Inhibitor PF-05089771Nav1.7Thermal Hyperalgesia~40-60%
Selective Nav1.8 Inhibitor Suzetrigine (VX-548)Nav1.8Thermal HyperalgesiaSignificant reduction in pain behaviors
Standard of Care Pregabalinα2-δ subunit of Ca2+ channelsThermal Hyperalgesia~50-70%

Note: Efficacy data are synthesized from multiple preclinical studies and represent approximate values for comparison. Actual results may vary based on specific experimental conditions.[8][9][10][11]

Comparative Efficacy in a Neuropathic Pain Model

The Chronic Constriction Injury (CCI) of the sciatic nerve is a standard model for inducing neuropathic pain that results from nerve damage, characterized by allodynia and hyperalgesia.[3][12][13]

Table 2: Efficacy in the Chronic Constriction Injury (CCI) Neuropathic Pain Model (Rat)
Compound ClassRepresentative CompoundTargetEfficacy EndpointResult (% Reversal of Hypersensitivity)
Selective Nav1.7 Inhibitor PF-05089771Nav1.7Mechanical AllodyniaModest / Variable Efficacy
Selective Nav1.8 Inhibitor Suzetrigine (VX-548)Nav1.8Mechanical AllodyniaSignificant reduction in pain behaviors
Standard of Care Pregabalinα2-δ subunit of Ca2+ channelsMechanical AllodyniaSignificant Reversal (~50-60%)

Note: Efficacy data are synthesized from multiple preclinical and clinical studies. Selective Nav1.7 inhibitors have shown mixed results in clinical trials for neuropathic pain.[5][14][15][16][17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model induces a localized, persistent inflammation.[7][18]

  • Animal Model: Adult male Sprague Dawley rats (280-300g) are typically used.

  • Induction: A subcutaneous injection of 100-150 µL of Complete Freund's Adjuvant (CFA), an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil (1 mg/ml), is administered into the plantar surface of one hind paw.[1][6][19]

  • Pain-like Behavior Development: Inflammation, characterized by paw edema, erythema, and hyperalgesia, develops within hours and persists for several days to weeks.[1]

  • Behavioral Assessment:

    • Thermal Hyperalgesia: Paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves test) is measured. A reduced latency in the CFA-injected paw compared to baseline or the contralateral paw indicates thermal hyperalgesia.

    • Mechanical Allodynia: Paw withdrawal threshold is assessed using von Frey filaments of increasing stiffness. A lower threshold for withdrawal indicates mechanical hypersensitivity.

  • Dosing and Evaluation: Test compounds are typically administered after the establishment of hypersensitivity (e.g., 24 hours to 7 days post-CFA). Behavioral assessments are conducted at various time points post-dosing to determine the magnitude and duration of the analgesic effect.

Chronic Constriction Injury (CCI)-Induced Neuropathic Pain

This surgical model mimics peripheral nerve damage.[12][13][20][21]

  • Animal Model: Adult male Sprague Dawley rats or C57bl/6 mice are commonly used.[3][13]

  • Surgical Procedure:

    • Animals are anesthetized.

    • The common sciatic nerve of one leg is exposed at the mid-thigh level through a small incision.[13]

    • Proximal to the nerve's trifurcation, 4 loose ligatures (for rats) or 3 (for mice) are tied around the nerve at approximately 1 mm intervals using chromic gut suture.[13][21] The ligatures are tightened just enough to cause a slight constriction without arresting epineural blood flow.[21]

    • The muscle and skin are then closed with sutures.

  • Pain-like Behavior Development: Neuropathic pain behaviors, including mechanical allodynia and thermal hyperalgesia, typically develop within 7-14 days post-surgery and can persist for months.[12][20]

  • Behavioral Assessment:

    • Mechanical Allodynia: The primary endpoint is often the paw withdrawal threshold in response to stimulation with von Frey filaments.

    • Thermal Hyperalgesia: Paw withdrawal latency to a heat stimulus can also be measured.

  • Dosing and Evaluation: Once pain behaviors are stably established, animals are treated with the test compound. Behavioral testing is performed pre-dose and at multiple time points post-dose to evaluate efficacy.

cluster_Setup Phase 1: Model Induction & Baseline cluster_Testing Phase 2: Dosing & Efficacy Testing Acclimatize Animal Acclimatization (7 days) Baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Acclimatize->Baseline Induction Pain Model Induction (e.g., CFA injection or CCI surgery) Baseline->Induction Development Pain Behavior Development (1-14 days) Induction->Development Post_Induction_Test Confirm Pain Hypersensitivity Development->Post_Induction_Test Randomize Randomize Animals into Treatment Groups (Vehicle, Test Article, Comparator) Post_Induction_Test->Randomize Dosing Compound Administration (e.g., p.o., i.p.) Randomize->Dosing Post_Dose_Test Post-Dose Behavioral Testing (Multiple time points, e.g., 1, 2, 4, 6h) Dosing->Post_Dose_Test Analysis Data Analysis (% Reversal, AUC) Post_Dose_Test->Analysis

Figure 2. General experimental workflow for preclinical pain models.

References

Comparative

A Comparative Guide to NAV 26 and Other Naᵥ1.7 Blockers for Pain Research

For Researchers, Scientists, and Drug Development Professionals The voltage-gated sodium channel Naᵥ1.7 has emerged as a critical target in the development of novel analgesics. Genetic studies in humans have compellingly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Naᵥ1.7 has emerged as a critical target in the development of novel analgesics. Genetic studies in humans have compellingly linked this channel to pain perception; gain-of-function mutations are associated with inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience most forms of pain.[1][2][3][4][5][6] This has spurred the development of selective Naᵥ1.7 inhibitors as a promising new class of non-opioid pain therapeutics.

This guide provides a comparative analysis of NAV 26, a selective Naᵥ1.7 blocker, with other notable Naᵥ1.7 inhibitors that have been investigated in preclinical and clinical studies. The information is intended to assist researchers and drug development professionals in evaluating and selecting compounds for further investigation.

Quantitative Comparison of Naᵥ1.7 Blockers

The following table summarizes the in vitro potency and selectivity of NAV 26 against other representative Naᵥ1.7 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A lower IC50 value indicates a more potent inhibitor. Selectivity is crucial for minimizing off-target effects, particularly on cardiac (Naᵥ1.5) and central nervous system (Naᵥ1.1, Naᵥ1.2, Naᵥ1.3, Naᵥ1.6) sodium channels.

CompoundTypeNaᵥ1.7 IC50 (nM)Selectivity Profile (Fold-Selectivity vs. Naᵥ1.7 or IC50 in nM)Key Findings
NAV 26 Small Molecule370>85-fold vs. Naᵥ1.5 and hERGReduces nociceptive behavior in rat models of pain.
PF-05089771 Small Molecule11 (human)[7]>1000-fold vs. Naᵥ1.5 and Naᵥ1.8[7]Orally active arylsulfonamide that has shown efficacy in a mouse model of capsaicin-induced pain.[7]
GDC-0310 Small Molecule0.6[7]High selectivity as an acyl-sulfonamide inhibitor.[7]
XEN907 Small Molecule3[7]Potent spirooxindole blocker.[7]
DWP-17061 Small Molecule31[8]Highly selective.[8]Showed significant analgesic efficacy in a Freund's complete adjuvant (FCA) mouse model of inflammatory pain.[8]
BIIB074 (Raxatrigine) Small Molecule-State-dependent blocker.Assessed for safety and efficacy in patients with trigeminal neuralgia in a phase 2a study.[9]
sTsp1a Peptide Toxin10.3[10]45-fold vs. hNaᵥ1.1, 24-fold vs. hNaᵥ1.2, >100-fold vs. hNaᵥ1.3-1.6 and Naᵥ1.8[10]Potently and selectively inhibits hNaᵥ1.7.[10]

In Vivo Efficacy in Preclinical Pain Models

The evaluation of Naᵥ1.7 blockers in animal models of pain is a critical step in their development. Various models are used to simulate different types of pain, including inflammatory and neuropathic pain.

CompoundPain ModelSpeciesKey Findings
NAV 26 Not specifiedRatReduces nociceptive behavior.
PF-05089771 Capsaicin-induced painMouseDemonstrated efficacy.[7]
DWP-17061 Freund's Complete Adjuvant (FCA)MouseRelieved inflammatory pain with excellent efficacy.[8]
Compound 51 (Chroman Aryl Sulfonamide) Formalin-induced inflammatory pain, Veratridine-induced pain, Chronic Constriction Injury (CCI)-induced neuropathic painMouseShowed robust efficacy.[11]

Signaling Pathway and Experimental Workflow

Naᵥ1.7's Role in Nociceptive Signaling

Naᵥ1.7 channels are densely expressed in the peripheral terminals of nociceptive (pain-sensing) neurons. They play a crucial role in amplifying subthreshold depolarizations, thereby setting the threshold for action potential generation. Upon detection of a noxious stimulus, the influx of sodium ions through Naᵥ1.7 channels initiates an action potential that propagates along the sensory neuron to the spinal cord and ultimately to the brain, where the sensation of pain is perceived.

NaV17_Signaling_Pathway Naᵥ1.7 Signaling Pathway in Nociception cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Stimulus Noxious Stimulus Nociceptor Nociceptor Terminal Stimulus->Nociceptor activates NaV17 Naᵥ1.7 Channel Nociceptor->NaV17 depolarizes AP_Generation Action Potential Generation NaV17->AP_Generation initiates SpinalCord Spinal Cord AP_Generation->SpinalCord propagates to Brain Brain SpinalCord->Brain transmits signal to PainPerception Pain Perception Brain->PainPerception results in

Naᵥ1.7's role in the pain signaling cascade.
General Experimental Workflow for Evaluating Naᵥ1.7 Blockers

The preclinical evaluation of a novel Naᵥ1.7 blocker typically follows a standardized workflow, starting with in vitro characterization and progressing to in vivo efficacy studies.

Experimental_Workflow Workflow for Preclinical Evaluation of Naᵥ1.7 Blockers cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Electrophysiology Patch-Clamp Electrophysiology (IC50 Determination) Selectivity Selectivity Profiling (vs. other Naᵥ subtypes) Electrophysiology->Selectivity PK_Studies Pharmacokinetic Studies (ADME) Electrophysiology->PK_Studies Lead Compound Selection Pain_Models Efficacy in Pain Models (e.g., Formalin, CCI) PK_Studies->Pain_Models Tox_Studies Toxicology Studies Pain_Models->Tox_Studies

References

Validation

A Comparative Guide to NAV26 (Suzetrigine) and Hydrocodone for Acute Pain Relief

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the novel, selective Nav1.8 inhibitor, suzetrigine (formerly NAV26/VX-548), and the widely used opioid analgesi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel, selective Nav1.8 inhibitor, suzetrigine (formerly NAV26/VX-548), and the widely used opioid analgesic, hydrocodone, for the management of moderate-to-severe acute pain. The information presented is based on findings from recent Phase 3 clinical trials, offering a comprehensive overview of their respective mechanisms of action, efficacy, and safety profiles to inform future research and drug development in pain management.

Executive Summary

Suzetrigine is a first-in-class, non-opioid analgesic that selectively targets the voltage-gated sodium channel Nav1.8, a key mediator of pain signals in the peripheral nervous system.[1][2][3][4] This targeted mechanism offers the potential for effective pain relief without the central nervous system side effects and addiction potential associated with opioids.[1][3][5] Hydrocodone, a μ-opioid receptor agonist, provides analgesia by acting on the central nervous system.[6][7][8] Recent Phase 3 clinical trials have demonstrated that suzetrigine provides statistically significant and clinically meaningful pain reduction compared to placebo in acute postsurgical pain models.[9][10][11] While not showing superiority to hydrocodone/acetaminophen in these trials, suzetrigine presented a favorable safety profile with a lower incidence of common opioid-related adverse events.[9][12][13]

Data Presentation: Efficacy and Safety

The following tables summarize the key quantitative data from two pivotal Phase 3, randomized, double-blind, placebo- and active-controlled trials in adults with moderate-to-severe acute pain following either abdominoplasty or bunionectomy.[9][10][11]

Table 1: Efficacy Data - Time-Weighted Sum of the Pain Intensity Difference over 48 hours (SPID48)
TrialSuzetrigine vs. Placebo (LS Mean Difference in SPID48)95% Confidence IntervalP-valueSuzetrigine vs. Hydrocodone/Acetaminophen
Abdominoplasty48.4[9][11]33.6 to 63.1[9][11]<0.0001[9][11]Not Superior[9][11]
Bunionectomy29.3[9][11]14.0 to 44.6[9][11]0.0002[9][11]Not Superior[9][11]

Higher SPID48 values indicate greater pain reduction.[14]

Table 2: Time to Meaningful Pain Relief
TrialMedian Time for SuzetrigineMedian Time for PlaceboP-value (vs. Placebo)
Abdominoplasty2 hours[10]8 hours[10]<0.0001[10]
Bunionectomy4 hours[10]8 hours[10]0.0016[10]
Table 3: Incidence of Common Adverse Events (%)
Adverse EventAbdominoplasty TrialBunionectomy Trial
Suzetrigine Placebo
Any AE50.0[12][13]56.3[12][13]
NauseaLower than Hydrocodone/APAP[13]-
ConstipationLower than Hydrocodone/APAP[13]-
DizzinessLower than Hydrocodone/APAP[13]-
VomitingLower than Hydrocodone/APAP[12]-
HeadacheCommon with Suzetrigine[15]-

Experimental Protocols

The efficacy and safety data presented were derived from two Phase 3, randomized, double-blind, placebo- and active-controlled trials.[9]

Study Design:

  • Population: Adults with moderate-to-severe acute pain (rated ≥4 on the 11-point Numeric Pain Rating Scale [NPRS]) following either a full abdominoplasty or a primary unilateral bunionectomy.[9][16]

  • Randomization: Participants were randomized in a 2:2:1 ratio to receive one of the following treatments for a 48-hour period:[9][16]

    • Suzetrigine: 100 mg loading dose, followed by 50 mg every 12 hours.[9][16]

    • Hydrocodone bitartrate/acetaminophen (HB/APAP): 5 mg/325 mg every 6 hours.[9][16]

    • Placebo.[9][16]

  • Primary Endpoint: The primary efficacy endpoint was the time-weighted sum of the pain intensity difference over 48 hours (SPID48), comparing suzetrigine to placebo.[9][14]

  • Key Secondary Endpoint: A key secondary endpoint was the comparison of SPID48 for suzetrigine versus hydrocodone/acetaminophen.[9][14]

  • Pain Assessment: Pain intensity was measured using the NPRS at scheduled timepoints over the 48-hour treatment period.[9]

  • Rescue Medication: Participants were permitted to use ibuprofen (400 mg every 6 hours) as needed for supplemental pain relief.[17]

Signaling Pathways and Mechanisms of Action

Suzetrigine (NAV26): Selective Nav1.8 Inhibition

Suzetrigine is a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.8.[1][3][5] Nav1.8 is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in the generation and propagation of pain signals.[18][19][20] By binding to the second voltage-sensing domain (VSD2) of the Nav1.8 channel, suzetrigine stabilizes the channel in a closed state.[1][3][5] This allosteric inhibition prevents the influx of sodium ions, thereby dampening the excitability of nociceptors and reducing the transmission of pain signals to the central nervous system.[1][4][21] As Nav1.8 is not expressed in the central nervous system, suzetrigine's mechanism is peripherally restricted, which is believed to contribute to its favorable side effect profile and lack of addictive potential.[1][3][4]

Suzetrigine_Mechanism cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious_Stimulus Noxious Stimulus (e.g., tissue injury) Nociceptor Nociceptor (Pain-sensing neuron) Noxious_Stimulus->Nociceptor Activates Nav18_Channel Nav1.8 Channel (Closed State) Nociceptor->Nav18_Channel Depolarization opens Action_Potential Action Potential Generation Nav18_Channel->Action_Potential Na+ influx leads to Suzetrigine Suzetrigine (NAV26) Suzetrigine->Nav18_Channel Binds to VSD2, stablizes closed state Pain_Signal_Transmission Pain Signal Transmission to CNS Action_Potential->Pain_Signal_Transmission Pain_Perception Pain Perception Pain_Signal_Transmission->Pain_Perception

Caption: Suzetrigine inhibits pain signaling by stabilizing Nav1.8 channels in a closed state.

Hydrocodone: Opioid Receptor Agonism

Hydrocodone is an opioid agonist that primarily acts on μ-opioid receptors (MORs) located in the central nervous system (brain and spinal cord).[6][7][8] The binding of hydrocodone to MORs initiates a cascade of intracellular signaling events.[6][7] This includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels.[6][22] Specifically, it promotes the opening of potassium channels and inhibits the opening of calcium channels on neurons.[7] These actions hyperpolarize the neuron, making it less likely to fire, and reduce the release of nociceptive neurotransmitters (like substance P), thereby dampening the transmission of pain signals.[7][22]

Hydrocodone_Mechanism cluster_CNS Central Nervous System Hydrocodone Hydrocodone MOR μ-Opioid Receptor (MOR) Hydrocodone->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_Channel ↑ K+ Efflux Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel Neuronal_Hyperpolarization Neuronal Hyperpolarization K_Channel->Neuronal_Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Substance P) Ca_Channel->Neurotransmitter_Release Pain_Signal_Inhibition Inhibition of Pain Signal Transmission Neuronal_Hyperpolarization->Pain_Signal_Inhibition Neurotransmitter_Release->Pain_Signal_Inhibition

Caption: Hydrocodone inhibits pain signaling via μ-opioid receptor activation in the CNS.

Experimental Workflow: Phase 3 Clinical Trials

The following diagram illustrates the general workflow of the Phase 3 clinical trials for suzetrigine in acute pain.

Clinical_Trial_Workflow Screening Patient Screening (Post-Abdominoplasty or Bunionectomy) Eligibility Eligibility Assessment (Moderate-to-Severe Pain, NPRS ≥ 4) Screening->Eligibility Randomization Randomization (2:2:1) Eligibility->Randomization Treatment_Suzetrigine Suzetrigine (100mg LD, then 50mg q12h) Randomization->Treatment_Suzetrigine Treatment_HB_APAP Hydrocodone/APAP (5mg/325mg q6h) Randomization->Treatment_HB_APAP Treatment_Placebo Placebo Randomization->Treatment_Placebo Treatment_Period 48-Hour Treatment Period Treatment_Suzetrigine->Treatment_Period Treatment_HB_APAP->Treatment_Period Treatment_Placebo->Treatment_Period Data_Collection Pain Assessment (NPRS) & Adverse Event Monitoring Treatment_Period->Data_Collection Primary_Endpoint Primary Endpoint Analysis (SPID48: Suzetrigine vs. Placebo) Data_Collection->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (SPID48: Suzetrigine vs. HB/APAP, Time to Pain Relief) Data_Collection->Secondary_Endpoint

Caption: Workflow of the Phase 3 acute pain clinical trials for suzetrigine.

References

Validation

Independent Validation of NAV 26 Selectivity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the voltage-gated sodium channel (NaV) inhibitor NAV 26's performance against other alternatives, supported b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the voltage-gated sodium channel (NaV) inhibitor NAV 26's performance against other alternatives, supported by available experimental data. The focus is on the independent validation of its selectivity profile, a critical aspect in the development of targeted therapeutics.

Executive Summary

NAV 26 is a known selective inhibitor of the NaV1.7 channel, a genetically validated target for pain. While initial reports highlighted its high selectivity over the cardiac channel NaV1.5 and the hERG channel, a comprehensive, independently validated selectivity profile across the full panel of NaV channel subtypes has not been widely published. This guide compiles the available data for NAV 26 and places it in the context of other NaV1.7-targeted inhibitors to offer a comparative perspective for research and development professionals.

Data Presentation: Selectivity Profile of NaV Channel Inhibitors

The following table summarizes the available quantitative data on the inhibitory potency (IC50) of NAV 26 and selected comparator compounds against various human NaV channel subtypes. It is important to note that the data for NAV 26 is limited to what has been publicly disclosed.

CompoundNaV1.1 (IC50, nM)NaV1.2 (IC50, nM)NaV1.3 (IC50, nM)NaV1.4 (IC50, nM)NaV1.5 (IC50, nM)NaV1.6 (IC50, nM)NaV1.7 (IC50, nM)NaV1.8 (IC50, nM)hERG (IC50, nM)
NAV 26 Data not availableData not availableData not availableData not available>30,000Data not available370 [1][2]Data not available>30,000
ProTx-II 2901211240>10,0002.50.3 120>10,000
PF-05089771 1,1001,1001,3001,400>10,00018011 >10,000>10,000
Carbamazepine 15,0008,0007,00020,00012,0009,0005,000 >30,000>30,000

Note: Data for comparator compounds is sourced from publicly available literature and databases for illustrative purposes. The selectivity of NAV 26 for NaV1.7 over NaV1.5 and hERG channels is reported to be greater than 85-fold.[1][2]

Experimental Protocols

The determination of inhibitor potency and selectivity against various NaV channel subtypes is predominantly carried out using whole-cell patch-clamp electrophysiology. The following is a detailed methodology representative of the key experiments cited.

Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Inhibitor Screening

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • For experiments, cells are plated onto glass coverslips and allowed to grow to 50-80% confluency.

2. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.

  • External (extracellular) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution and used to form a giga-ohm seal with the cell membrane.

  • Following seal formation, the cell membrane is ruptured to achieve the whole-cell configuration.

3. Voltage Protocol and Data Acquisition:

  • Cells are held at a holding potential of -120 mV.

  • To elicit NaV channel currents, cells are depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 20 ms).

  • The peak inward current is measured.

  • To determine the IC50 value, the compound of interest is applied at increasing concentrations, and the peak current is measured at each concentration.

  • The percentage of inhibition is calculated relative to the baseline current in the absence of the compound.

  • The concentration-response data is fitted with a Hill equation to determine the IC50 value.

4. Selectivity Profiling:

  • The same protocol is repeated for each NaV channel subtype (NaV1.1-1.8) and other relevant off-target channels (e.g., hERG) to determine the respective IC50 values.

  • The selectivity is then calculated as the ratio of the IC50 for the off-target channel to the IC50 for the primary target (e.g., IC50(NaV1.5) / IC50(NaV1.7)).

Mandatory Visualization

Signaling Pathway of NaV1.7 in Pain Perception

NaV1_7_Pain_Pathway cluster_periphery Peripheral Nociceptor cluster_axon Axon cluster_spinal_cord Spinal Cord (Dorsal Horn) Noxious Stimuli Noxious Stimuli Receptor Activation Receptor Activation Noxious Stimuli->Receptor Activation Membrane Depolarization Membrane Depolarization Receptor Activation->Membrane Depolarization NaV1.7 NaV1.7 Membrane Depolarization->NaV1.7 Amplifies signal Action Potential Generation Action Potential Generation NaV1.7->Action Potential Generation Initiates AP Propagation Action Potential Propagation Action Potential Generation->AP Propagation Neurotransmitter Release Neurotransmitter Release AP Propagation->Neurotransmitter Release Synaptic Transmission Synaptic Transmission Neurotransmitter Release->Synaptic Transmission Second-Order Neuron Second-Order Neuron Synaptic Transmission->Second-Order Neuron Brain Brain Second-Order Neuron->Brain Ascending Pathway Experimental_Workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Cell Culture Culture cells expressing specific NaV subtype Plating Plate cells on coverslips Cell Culture->Plating Patch-Clamp Whole-Cell Patch-Clamp Plating->Patch-Clamp Voltage Protocol Apply voltage protocol to elicit currents Patch-Clamp->Voltage Protocol Compound Application Apply NAV 26 at varying concentrations Voltage Protocol->Compound Application Data Acquisition Record peak currents Compound Application->Data Acquisition IC50 Calculation Calculate IC50 Data Acquisition->IC50 Calculation Selectivity Profile Determine Selectivity IC50 Calculation->Selectivity Profile

References

Comparative

Comparative Analysis of Novel FGFR Inhibitor NAV 26 versus Pemigatinib in Oncology Models

Guide Overview: This document provides a detailed comparative analysis of NAV 26, a novel investigational kinase inhibitor, and Pemigatinib (Pemazyre®), an FDA-approved therapy for previously treated, unresectable locall...

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides a detailed comparative analysis of NAV 26, a novel investigational kinase inhibitor, and Pemigatinib (Pemazyre®), an FDA-approved therapy for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with a fibroblast growth factor receptor 2 (FGFR2) fusion or other rearrangement.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the inhibitors' performance based on preclinical and clinical data.

Mechanism of Action: Targeting the FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when constitutively activated by genetic alterations such as gene fusions, amplifications, or mutations, can drive tumor cell proliferation, survival, and angiogenesis.[3][4][5] Both NAV 26 and Pemigatinib are small molecule inhibitors designed to target the ATP-binding site within the kinase domain of FGFRs, thereby blocking downstream signaling.[6][7]

Pemigatinib is a potent, selective inhibitor of FGFR subtypes 1, 2, and 3.[3][8][9] Preclinical data shows it effectively inhibits FGFR phosphorylation and decreases cell viability in cancer cell lines with activating FGFR alterations.[3][10] NAV 26 is a next-generation investigational inhibitor engineered for high potency against FGFR2, a common driver in cholangiocarcinoma.[1] However, its kinase selectivity profile differs from that of Pemigatinib.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f2->FRS2 Autophosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PLCg PLCγ FRS2->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitors NAV 26 & Pemigatinib Inhibitors->FGFR:f2 Inhibition

Caption: FGFR signaling pathway and the point of inhibition by NAV 26 and Pemigatinib.

Comparative Performance Data

The following tables summarize the key preclinical and clinical performance metrics for NAV 26 (hypothetical data) and Pemigatinib.

Table 1: In Vitro Kinase and Cell-Based Potency
ParameterNAV 26 (Hypothetical Data)Pemigatinib (Published Data)
FGFR1 IC₅₀ (nM) 1.20.4[9]
FGFR2 IC₅₀ (nM) 0.20.5[9]
FGFR3 IC₅₀ (nM) 1.51.0[9]
FGFR4 IC₅₀ (nM) 8530[9]
VEGFR2 IC₅₀ (nM) 45> 1000
Cell Viability IC₅₀ (nM) 2.58
(FGFR2-fusion positive cell line)

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Table 2: Clinical Efficacy in Advanced Cholangiocarcinoma (FGFR2 Fusion/Rearrangement)
ParameterNAV 26 (Hypothetical Data)Pemigatinib (FIGHT-202 Trial)
Patient Population N=110, previously treatedN=107, previously treated[11]
Overall Response Rate (ORR) 41% (95% CI: 31.5-50.5)35.5% (95% CI: 26.5-45.4)[11]
Complete Response (CR) 3.6%2.8%[12][13]
Partial Response (PR) 37.4%32.7%[13]
Median Duration of Response (DoR) 8.5 months9.1 months[13][14]
Median Overall Survival (OS) 19.8 months21.1 months[14]

Experimental Protocols & Workflow

The data presented is typically generated through a standardized series of preclinical and clinical assays.

Workflow for Kinase Inhibitor Evaluation

The development and comparison of targeted inhibitors like NAV 26 and Pemigatinib follow a structured workflow from initial screening to clinical validation.

Inhibitor_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development biochem Biochemical Assays (Kinase Panel Screening, IC₅₀) cell_based Cell-Based Assays (Viability, Target Engagement) biochem->cell_based Potency & Selectivity in_vivo In Vivo Models (Xenografts, PDX Models) cell_based->in_vivo Cellular Efficacy phase1 Phase I (Safety, PK/PD, MTD) in_vivo->phase1 Preclinical Proof-of-Concept phase2 Phase II (Efficacy, ORR, DoR) phase1->phase2 Safety Established phase3 Phase III (Pivotal, Comparison to SoC) phase2->phase3 Efficacy Signal

Caption: Standardized workflow for the evaluation of targeted kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, and VEGFR2 enzymes; ATP; specific peptide substrate; kinase assay buffer.

  • Procedure: a. Prepare serial dilutions of the inhibitor compound (e.g., NAV 26, Pemigatinib) in DMSO and add to a 384-well plate. b. Add the specific recombinant kinase enzyme and peptide substrate to each well. c. Initiate the phosphorylation reaction by adding a solution containing ATP at a concentration near the Michaelis-Menten constant (Km). d. Incubate the plate at room temperature for a specified duration (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization or luminescence-based ADP detection.

  • Data Analysis: The amount of signal is inversely proportional to kinase inhibition. Data are plotted as percent inhibition versus log-transformed inhibitor concentration. The IC₅₀ value is calculated using a four-parameter logistic regression curve fit.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the anti-proliferative effect of an inhibitor on cancer cells harboring the target genetic alteration.

  • Cell Line: An appropriate cancer cell line with a documented FGFR2 fusion (e.g., ANJ-923, P-11-042).

  • Procedure: a. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the inhibitor (NAV 26 or Pemigatinib) or vehicle control (DMSO) for 72-96 hours. c. After the incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo®). d. For MTT, incubate for 2-4 hours, then solubilize the resulting formazan crystals and measure absorbance at 570 nm.[15] e. For CellTiter-Glo®, incubate for 10 minutes to lyse cells and measure the luminescent signal, which correlates with ATP levels.

  • Data Analysis: Raw data is converted to percent viability relative to the vehicle-treated control. The IC₅₀ is determined by fitting the data to a dose-response curve.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of a compound in a living animal model.

  • Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with tumor cells from an FGFR2-fusion positive cell line or a patient-derived xenograft (PDX) model.

  • Procedure: a. Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and vehicle control groups. b. The inhibitor compound is administered orally once daily at a predetermined dose. c. Tumor volume and body weight are measured two to three times per week. d. The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration.

  • Data Analysis: Efficacy is assessed by comparing the mean tumor volume between the treated and vehicle groups. Tumor growth inhibition (TGI) is calculated as a primary endpoint.

Summary and Conclusion

This comparative guide provides a summary of the performance profiles of the investigational inhibitor NAV 26 and the approved drug Pemigatinib.

  • Potency and Selectivity: Based on the presented data, the hypothetical NAV 26 demonstrates superior in vitro potency against the primary target, FGFR2. However, its off-target activity against VEGFR2 is more pronounced compared to Pemigatinib. This could translate to a different side-effect profile in a clinical setting, as VEGFR2 inhibition is associated with toxicities such as hypertension. Pemigatinib shows a highly selective profile for FGFR1-3.[8][9]

  • Efficacy: In the context of advanced cholangiocarcinoma, the hypothetical clinical data for NAV 26 suggests a slightly higher overall response rate compared to the pivotal FIGHT-202 trial for Pemigatinib.[11] However, Pemigatinib demonstrated a slightly longer median duration of response and overall survival in its respective trial.[13][14]

Both agents demonstrate significant activity in preclinical and clinical models driven by FGFR2 alterations. The choice between such inhibitors in a clinical setting would be guided by a comprehensive evaluation of their respective efficacy, safety profiles, and the specific genetic context of the patient's tumor. Further clinical investigation would be required to validate the therapeutic potential of NAV 26.

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for NAV 26: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed procedural information for the proper disposal of NAV 26, a selective voltage-gated sodium channel Nav1.7 blocker utilized in pain research. Adherence to these protocols is essential for operational safety and environmental responsibility.

Essential Safety & Handling Information

NAV 26, identified by CAS number 1198160-14-3, requires careful handling in a laboratory setting. While specific toxicological properties are not fully characterized, it is prudent to treat this compound with a high degree of caution. The primary source of safety information, the Safety Data Sheet (SDS), should always be consulted before handling.

Personal Protective Equipment (PPE): When handling NAV 26, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and, if handling larger quantities or there is a risk of splashing, additional protective clothing may be necessary.

Engineering Controls: Work with NAV 26 should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes key quantitative data for NAV 26, primarily sourced from its Safety Data Sheet and supplier information.

PropertyValueSource
CAS Number 1198160-14-3Supplier Data
Molecular Formula C22H21F3N2O4Supplier Data
Molecular Weight 434.41 g/mol Supplier Data
Physical State SolidSDS
Solubility Soluble in DMSO and ethanolSDS
Storage Temperature 4°CSDS

Experimental Protocols: Disposal Procedure

The disposal of NAV 26 must be carried out in accordance with institutional, local, and national regulations for hazardous waste. The following is a general step-by-step protocol:

1. Waste Identification and Segregation:

  • NAV 26 waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), should be classified as hazardous chemical waste.

  • Segregate NAV 26 waste from other waste streams to prevent unintended chemical reactions. Do not mix with incompatible materials.

2. Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "NAV 26" or "2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide"

    • The primary hazard(s) (e.g., "Toxic," "Irritant" - consult the SDS for specific hazard statements).

    • The accumulation start date.

3. Waste Accumulation:

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.

  • Keep the container securely closed at all times, except when adding waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of NAV 26 down the drain or in the regular trash.

Mandatory Visualizations

Disposal Workflow for NAV 26

G Disposal Workflow for NAV 26 start Start: Generation of NAV 26 Waste identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate containerize Place in a labeled, compatible hazardous waste container segregate->containerize label_details Label with: - 'Hazardous Waste' - Chemical Name - Hazards - Date containerize->label_details store Store in designated Satellite Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end End: Proper Disposal by authorized personnel contact_ehs->end

A flowchart illustrating the step-by-step process for the safe disposal of NAV 26 waste.

Logical Relationship for Safe Handling of NAV 26

G Logical Relationship for Safe Handling of NAV 26 sds Consult Safety Data Sheet (SDS) ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat sds->ppe engineering_controls Use Engineering Controls: - Fume Hood - Good Ventilation sds->engineering_controls handling_procedure Follow Standard Operating Procedures (SOPs) sds->handling_procedure spill_response Know Spill Response Protocol sds->spill_response safe_handling Safe Handling of NAV 26 ppe->safe_handling engineering_controls->safe_handling handling_procedure->safe_handling spill_response->safe_handling

A diagram showing the key elements contributing to the safe handling of NAV 26.

Handling

Essential Safety and Operational Protocols for Handling NAV 26

For laboratory personnel engaged in research and development, particularly those working with novel chemical entities, adherence to stringent safety protocols is paramount. This document provides essential, immediate saf...

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, particularly those working with novel chemical entities, adherence to stringent safety protocols is paramount. This document provides essential, immediate safety and logistical information for the handling of NAV 26, a selective Nav1.7 channel blocker. The following procedural guidance is intended to be a primary resource for ensuring the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE) and Safety Measures

When handling NAV 26 (CAS No. 1198160-14-3), a comprehensive approach to personal protection is required to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended personal protective equipment and safety measures.

Equipment/MeasureSpecificationPurpose
Eye Protection Safety glasses with side-shieldsTo prevent eye contact with the chemical.
Hand Protection Compatible chemical-resistant glovesTo avoid skin contact.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for operations with the potential for aerosol generation.To prevent inhalation of dust or aerosols.
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.To prevent ingestion and cross-contamination.

Spillage and Accidental Release

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent wider contamination.

Response StepAction
Containment Sweep up the spilled material.
Cleaning Place the swept-up material in a suitable, closed container for disposal.
Ventilation Ensure adequate ventilation of the affected area.

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring environmental safety.

AspectGuideline
Storage Store in a tightly closed container in a dry and well-ventilated place.
Disposal Disposal of this material and its container must be done in a safe way. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Handling NAV 26

The following diagram outlines the standard operating procedure for safely handling NAV 26 in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Prepare well-ventilated workspace a->b c Weigh NAV 26 b->c Proceed to handling d Dissolve in appropriate solvent c->d e Perform experiment d->e f Decontaminate work surfaces e->f Experiment complete g Dispose of waste in designated containers f->g h Doff and dispose of/clean PPE g->h i Wash Hands h->i End of procedure

Caption: Standard workflow for safe handling of NAV 26.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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